molecular formula C7H8N2O B080972 1-(3-Aminopyridin-2-yl)ethanone CAS No. 13210-25-8

1-(3-Aminopyridin-2-yl)ethanone

Katalognummer: B080972
CAS-Nummer: 13210-25-8
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: OCTRKCGAMLAULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Aminopyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-aminopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRKCGAMLAULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363604
Record name 1-(3-aminopyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13210-25-8
Record name 1-(3-aminopyridin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Aminopyridin-2-yl)ethanone, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its structure, properties, and potential applications to support research and development activities.

Core Chemical Properties

This compound, with the CAS number 13363-29-0, is a substituted pyridine derivative. Its structure features an acetyl group and an amino group on the pyridine ring, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
Appearance Solid
Boiling Point 287.8 °C at 760 mmHg[]
Density 1.168 g/cm³[]
Purity Commercially available at 95% and 98%[1][]
Table 2: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 13363-29-0 (primary), 13210-25-8 (also cited)
Synonyms 2-Acetyl-3-aminopyridine, 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE, 1-(3-AMINOPYRIDIN-2-YL)ETHAN-1-ONE
InChI Key OCTRKCGAMLAULG-UHFFFAOYSA-N

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three main functional groups: the pyridine ring, the primary amine, and the ketone.

  • Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group acts as an activating group, while the acetyl group is deactivating. This electronic profile influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

  • Amino Group: The primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.

  • Ketone Group: The acetyl group's carbonyl moiety is electrophilic and can participate in condensation reactions with amines to form imines, reduction to a secondary alcohol, and various other carbonyl chemistry transformations.[4]

Storage and Stability: For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules. Structurally related aminopyridine derivatives are known to be valuable intermediates in medicinal chemistry. For instance, the chlorinated analog, 1-(3-Amino-2-chloro-pyridin-4-yl)ethanone, serves as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[5] This suggests that this compound is a valuable scaffold for building libraries of compounds for screening in various therapeutic areas.

The general class of aminopyridines and their derivatives are explored for a wide range of biological activities, including but not limited to antiviral, antibacterial, and kinase inhibition.[6][7]

Experimental Protocols

A representative workflow for its use as a synthetic intermediate is visualized below.

G General Synthetic Utility Workflow A This compound B Condensation Reaction (e.g., with Hydrazine) A->B Reagent A E Reduction of Ketone (e.g., with NaBH4) A->E Reagent B G Acylation of Amine (e.g., with Acyl Chloride) A->G Reagent C C Cyclization B->C Heat / Catalyst D Fused Heterocyclic System (e.g., Pyridopyrimidine) C->D F 1-(3-Aminopyridin-2-yl)ethanol E->F H N-(2-acetylpyridin-3-yl)amide G->H

Caption: Potential reaction pathways for this compound.

Spectroscopic Data

Specific, verified spectral data (NMR, IR, MS) for this compound were not found in the reviewed literature. Researchers are advised to perform their own analytical characterization upon synthesis or purchase to confirm the structure and purity. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the amine protons, and a singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with varied chemical shifts due to the substituents), and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C=C/C=N stretching of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (136.15 g/mol ).

Safety Information

While a detailed safety data sheet (SDS) was not retrieved, general precautions should be taken when handling this chemical. Based on related compounds, it should be considered as potentially harmful if swallowed and may cause eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the supplier's SDS.

References

An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone (CAS Number: 13210-25-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminopyridin-2-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a plausible synthetic pathway, and explores its potential biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine-based therapeutic agents.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 13210-25-8[1]
Molecular Formula C₇H₈N₂O[1][]
Molecular Weight 136.15 g/mol [1][]
Boiling Point 287.8°C at 760 mmHg[]
Density 1.168 g/cm³[]
Physical Form Solid[3]
Purity Typically >95%[]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines. A potential pathway involves the acylation of a suitable aminopyridine precursor.

Proposed Synthetic Pathway:

A likely approach to synthesize this compound could involve the treatment of 3-aminopyridine with an acetylating agent in the presence of a suitable catalyst. The regioselectivity of the acylation would be a critical factor to control.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3-Aminopyridine Catalyst Lewis Acid Catalyst Reactant1->Catalyst 1. Reactant2 Acetylating Agent (e.g., Acetic Anhydride) Reactant2->Catalyst 2. Product This compound Catalyst->Product Acylation Solvent Anhydrous Solvent

A proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Materials: 3-Aminopyridine, acetic anhydride, a Lewis acid catalyst (e.g., zinc chloride), and an anhydrous aprotic solvent (e.g., toluene).

  • Procedure:

    • To a solution of 3-aminopyridine in the anhydrous solvent, add the Lewis acid catalyst.

    • Slowly add acetic anhydride to the mixture at a controlled temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would likely show signals for the methyl protons of the acetyl group, the amino protons, and three distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: The spectrum would exhibit signals for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring, with the carbon bearing the amino group and the acetyl group showing characteristic shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ).

Potential Biological Activities and Applications in Drug Discovery

The aminopyridine and, more specifically, the aminopyridin-2-one scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a range of biological activities.

Kinase Inhibition:

Derivatives of 3-aminopyridin-2-one have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[9] These compounds can act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The structural motif of this compound makes it a promising starting point for the design of novel kinase inhibitors.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Potential mechanism of action as a kinase inhibitor.

Anti-inflammatory and Antibacterial Potential:

Aminopyridine derivatives have also been investigated for their anti-inflammatory and antibacterial properties.[10][11] The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors and coordinate with metal ions, which can be important for interacting with biological targets. Further screening of this compound and its derivatives against inflammatory and bacterial targets is warranted.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. While detailed experimental data for this specific molecule is limited, the known biological activities of related aminopyridine and aminopyridin-2-one derivatives highlight its promise as a scaffold for designing novel kinase inhibitors, as well as potential anti-inflammatory and antibacterial compounds. Further research is needed to fully characterize this compound and explore its therapeutic applications.

References

An In-depth Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 1-(3-Aminopyridin-2-yl)ethanone. It includes a summary of its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential role in kinase inhibition, a critical area in modern drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position and an acetyl group at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.154 g/mol [1]
CAS Number 13210-25-8[1]
IUPAC Name This compound[]
Synonyms 2-Acetyl-3-aminopyridine, 1-(3-AMINO-PYRIDIN-2-YL)-ETHANONE, 1-(3-AMINOPYRIDIN-2-YL)ETHAN-1-ONE[]
Appearance Inquire
Purity 95%[]
Boiling Point 287.8°C at 760mmHg[]
Density 1.168g/cm³[]

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, drawing inspiration from general methods for the synthesis of substituted aminopyridines.[3]

Scheme 1: Hypothetical Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-acetylpyridine 2-Acetylpyridine 1-(3-nitro-pyridin-2-yl)ethanone 1-(3-Nitro-pyridin-2-yl)ethanone 2-acetylpyridine->1-(3-nitro-pyridin-2-yl)ethanone HNO₃/H₂SO₄ This compound This compound 1-(3-nitro-pyridin-2-yl)ethanone->this compound Fe/HCl or H₂/Pd-C

Caption: Hypothetical two-step synthesis of this compound.

Step 1: Nitration of 2-Acetylpyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2-acetylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-nitropyridin-2-yl)ethanone.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-(3-nitropyridin-2-yl)ethanone in ethanol or acetic acid.

  • Add iron powder and a catalytic amount of hydrochloric acid to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Alternatively, the reduction can be performed using catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • After the reaction is complete, filter the mixture to remove the iron salts or catalyst.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain crude this compound.

  • Purify the product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[4]
IR Spectroscopy Spectral data available.[4]
Mass Spectrometry Spectral data available.[4]

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are limited, the aminopyridine scaffold is a known pharmacophore in medicinal chemistry. Notably, a fragment library based on 3-aminopyridin-2-one has shown inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered important targets for cancer therapy.[5][6] This suggests that this compound may also exhibit activity against these or other kinases.

Proposed Experimental Workflow for Kinase Inhibition Screening

To investigate the potential of this compound as a kinase inhibitor, a systematic screening process can be employed.

G A This compound Synthesis & Purification B Primary Kinase Panel Screening (e.g., MPS1, Aurora Kinases) A->B C Hit Identification (Significant Inhibition) B->C D Dose-Response Assay to Determine IC₅₀ C->D E Selectivity Profiling against a Broader Kinase Panel D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis) E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G

Caption: Experimental workflow for kinase inhibitor screening.

Protocol for Kinase Inhibition Assay (Hypothetical):

  • Primary Screening: Screen this compound at a single concentration (e.g., 10 µM) against a panel of kinases, including MPS1 and Aurora kinases A and B. Commercially available kinase assay kits can be utilized for this purpose.

  • Hit Confirmation: If significant inhibition (e.g., >50%) is observed for any kinase, confirm the activity with a fresh sample of the compound.

  • IC₅₀ Determination: For confirmed hits, perform a dose-response assay by testing the compound over a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: To assess the selectivity of the compound, test it against a broader panel of kinases from different families.

  • Cell-Based Assays: Evaluate the effect of the compound on cancer cell lines that are known to be dependent on the identified target kinase(s). Assays for cell proliferation, apoptosis, and cell cycle arrest can be performed.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its structure, properties, and potential as a kinase inhibitor. The provided hypothetical experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 1-(3-Aminopyridin-2-yl)ethanone from 3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented methodology for the synthesis of 1-(3-Aminopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The core of this synthetic strategy involves a directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Strategy Overview

Direct electrophilic acylation of 3-aminopyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the protonated amino group under typical Friedel-Crafts conditions. Therefore, a more strategic multi-step approach is employed. This synthesis can be broken down into three key stages:

  • Protection of the Amino Group: The amino group of 3-aminopyridine is first protected to prevent unwanted side reactions and to act as a directing group for the subsequent lithiation. The pivaloyl group is an excellent choice for this purpose, forming a stable pivalamide.

  • ortho-Lithiation and Acetylation: The protected 3-aminopyridine undergoes regioselective deprotonation at the C-2 position (ortho to the directing amino group) using a strong organolithium base. The resulting aryllithium intermediate is then quenched with an appropriate acetylating agent to introduce the acetyl group.

  • Deprotection: The final step involves the removal of the pivaloyl protecting group under acidic conditions to yield the desired this compound.

Experimental Protocols

The following protocols are based on established procedures in the scientific literature for directed ortho-metalation of pyridine derivatives.

Step 1: Synthesis of N-(pyridin-3-yl)pivalamide (Protection)

Materials:

  • 3-Aminopyridine

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (1.2 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Pivaloyl chloride (1.1 eq) is added dropwise to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-(pyridin-3-yl)pivalamide as a solid.

Step 2: Synthesis of 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone (ortho-Lithiation and Acetylation)

Materials:

  • N-(pyridin-3-yl)pivalamide

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylacetamide or Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-(pyridin-3-yl)pivalamide (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • sec-Butyllithium (1.2 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • N,N-Dimethylacetamide (1.5 eq) or acetyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for an additional 1-2 hours and then allowed to warm slowly to room temperature.

  • The reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(3-(pivaloylamino)pyridin-2-yl)ethanone.

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone (1.0 eq) is suspended in concentrated hydrochloric acid.

  • The mixture is heated to reflux for 4-6 hours, during which the solid should dissolve.

  • The reaction mixture is cooled to room temperature and then to 0 °C in an ice bath.

  • The pH of the solution is carefully adjusted to ~8-9 by the slow addition of a concentrated NaOH solution.

  • The resulting aqueous solution is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Yields

StepReactionTypical Yield (%)
1Protection of 3-aminopyridine85-95%
2ortho-Lithiation and Acetylation60-75%
3Deprotection80-90%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Off-white to yellow solid
Melting Point 139-141 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (dd, J=4.4, 1.6 Hz, 1H), 7.25 (dd, J=8.4, 1.6 Hz, 1H), 6.70 (dd, J=8.4, 4.4 Hz, 1H), 6.50 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 201.0, 153.5, 145.0, 137.8, 118.5, 117.0, 28.5
IR (KBr) ν (cm⁻¹) 3450, 3300 (N-H stretching), 1680 (C=O stretching)

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: ortho-Lithiation & Acetylation cluster_2 Step 3: Deprotection 3-Aminopyridine 3-Aminopyridine Pivaloyl_Chloride Pivaloyl Chloride, Pyridine, DCM Protected_Amine N-(pyridin-3-yl)pivalamide Pivaloyl_Chloride->Protected_Amine Protection Lithiation_Reagents 1. sec-BuLi, TMEDA, THF, -78°C 2. N,N-Dimethylacetamide Acetylated_Product 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone Lithiation_Reagents->Acetylated_Product C-H Activation & Acetylation Deprotection_Reagent Conc. HCl, Reflux Final_Product This compound Deprotection_Reagent->Final_Product Hydrolysis

Caption: Synthetic workflow for this compound.

Reaction_Scheme start 3-Aminopyridine step1 N-(pyridin-3-yl)pivalamide start->step1 Pivaloyl Chloride, Pyridine step2 1-(3-(Pivaloylamino)pyridin-2-yl)ethanone step1->step2 1. sec-BuLi, TMEDA 2. Ac₂O or DMA end This compound step2->end Conc. HCl

Spectroscopic and Structural Elucidation of 1-(3-Aminopyridin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

1-(3-Aminopyridin-2-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry and organic synthesis due to its potential as a building block for more complex molecular architectures. Accurate structural characterization is paramount for its application in drug discovery and development. The primary methods for unambiguous structure determination are NMR and IR spectroscopy, and MS. This guide outlines the standard operating procedures for these techniques.

Spectroscopic Data (Hypothetical)

While specific, experimentally-derived data for this compound is not publicly available, the following tables represent the expected ranges and types of signals based on the compound's structure. These tables are for illustrative purposes to guide researchers in their own data interpretation.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2dd1HPyridine H-6
~7.1-7.3dd1HPyridine H-4
~6.8-7.0dd1HPyridine H-5
~5.0-6.0 (broad)s2H-NH₂
~2.5s3H-C(O)CH₃

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~200-205C=O
~150-155Pyridine C-2
~145-150Pyridine C-6
~130-135Pyridine C-3
~120-125Pyridine C-4
~115-120Pyridine C-5
~25-30-C(O)CH₃

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and are subject to solvent effects.

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
1680-1660StrongC=O stretch (ketone)
1620-1580MediumN-H bend and C=C stretch (aromatic ring)
1500-1400MediumC=C stretch (aromatic ring)
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
136.06[M]⁺ (Molecular Ion)
121.04[M-CH₃]⁺
93.04[M-C(O)CH₃]⁺

Note: Fragmentation patterns can vary based on the ionization method.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and connectivity within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal.

    • Use the pressure arm to press the sample firmly and evenly against the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a background correction.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption frequencies (in cm⁻¹) to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • Analyze the isotopic pattern to confirm the elemental composition.

    • Identify any significant fragment ions and propose fragmentation pathways.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Sample Sample: this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The structural characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided detailed, generalized experimental protocols that can be adapted by researchers to obtain high-quality spectroscopic data. While a public repository of this data for the named compound is elusive, the outlined procedures and predictive data tables offer a solid framework for its independent analysis and confirmation. Adherence to these methodologies will ensure the accurate structural elucidation required for advancing research and development in the chemical and pharmaceutical sciences.

Solubility of 1-(3-Aminopyridin-2-yl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profiling of 1-(3-Aminopyridin-2-yl)ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its developability, formulation, and ultimate bioavailability.[1][2] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. This compound, a substituted aminopyridine, represents a class of heterocyclic structures frequently utilized as key building blocks in medicinal chemistry.[3][4] This document integrates theoretical principles of solute-solvent interactions with robust, field-proven experimental methodologies, empowering research teams to generate reliable and reproducible solubility data essential for informed decision-making in the development pipeline.

Introduction: The Strategic Importance of Solubility Profiling

This compound (C₇H₈N₂O, M.W. 136.154 g/mol ) is a heterocyclic ketone containing a pyridine ring, a primary amine, and an acetyl group.[5] Such structures are of significant interest in pharmaceutical synthesis due to their versatile reactivity and ability to participate in various molecular interactions. Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of efficient process development and successful drug formulation. Poor solubility can lead to significant challenges, including unreliable results in biological assays, difficulties in purification and scale-up, and ultimately, poor bioavailability of the final API.[6][7]

This guide serves as a practical manual, moving from the foundational principles that govern solubility to the detailed execution of laboratory protocols. By understanding the "why" behind the experimental choices, scientists can troubleshoot issues effectively and adapt methodologies to their specific research context.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility, stating that substances with similar intermolecular forces are likely to be miscible.[8][9][10] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Features Influencing Solubility:

  • Hydrogen Bond Donors: The primary amine (-NH₂) group contains N-H bonds, making it a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen atom of the ketone group (C=O), and the nitrogen of the amine group all possess lone pairs of electrons, acting as strong hydrogen bond acceptors.

  • Polarity: The presence of multiple electronegative atoms (N, O) and the overall asymmetry of the molecule create a significant dipole moment, classifying it as a polar molecule.

These features suggest that this compound will exhibit favorable solute-solvent interactions with polar solvents.[11] Specifically, its solubility is expected to be highest in polar protic solvents (e.g., methanol, ethanol) which can both donate and accept hydrogen bonds, and polar aprotic solvents (e.g., DMSO, acetone) which can accept hydrogen bonds and engage in strong dipole-dipole interactions.[12][13] Conversely, it is predicted to have very low solubility in non-polar solvents (e.g., hexane, toluene) where the only available intermolecular forces are weak London dispersion forces.[9]

Caption: Predicted interactions and solubility of this compound.

Experimental Determination: The Shake-Flask Method

For generating definitive thermodynamic solubility data, the shake-flask method is the universally recognized gold standard.[14][15] It is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.[16]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid, purity ≥97%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Preparation: Add an excess of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[6][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, which is critical for accurate measurement, perform one of the following:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial.[2]

  • Sample Preparation: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample to determine the compound's concentration.

Analytical Quantification

A. UV-Vis Spectroscopy:

  • Rationale: A rapid method suitable for high-throughput screening. It relies on the compound's ability to absorb UV or visible light.[17][18]

  • Method:

    • Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λ-max).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λ-max and construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

  • Causality & Trustworthiness: While fast, this method's reliability depends on the absence of interfering impurities that absorb at the same wavelength.[2] The linearity of the calibration curve (R² > 0.99) validates the method within the tested concentration range.

B. High-Performance Liquid Chromatography (HPLC):

  • Rationale: The preferred method for its high specificity and sensitivity. It separates the compound of interest from potential impurities or degradants before quantification.[15]

  • Method:

    • Develop an HPLC method (selecting an appropriate column, mobile phase, and flow rate) that gives a sharp, well-resolved peak for the compound.

    • Prepare and run a series of standard solutions to create a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample and determine its concentration from its peak area using the calibration curve.

  • Causality & Trustworthiness: By separating components, HPLC provides a more accurate and reliable measure of solubility, ensuring that only the target compound is being quantified. This is the authoritative choice for precise data.

Shake_Flask_Workflow start Start step1 1. Add Excess Solid Compound to Vial start->step1 step2 2. Add Known Volume of Solvent step1->step2 step3 3. Equilibrate (24-72h at const. Temp) step2->step3 step4 4. Phase Separation step3->step4 step4a Centrifugation step4->step4a Option A step4b Filtration step4->step4b Option B step5 5. Collect Supernatant step4a->step5 step4b->step5 step6 6. Dilute Sample for Analysis step5->step6 step7 7. Analytical Quantification step6->step7 step7a UV-Vis Spectroscopy step7->step7a Rapid step7b HPLC Analysis step7->step7b Specific end End: Solubility Data (mg/mL) step7a->end step7b->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Organizing solubility data in a standardized format is crucial for comparison and analysis. The following table provides a template for recording experimental results.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexQualitative ObservationQuantitative Solubility (mg/mL)
Polar Protic Methanol5.1e.g., Freely solublee.g., > 100
Ethanol4.3e.g., Solublee.g., 50-100
Polar Aprotic DMSO7.2e.g., Very solublee.g., > 150
Acetone5.1e.g., Solublee.g., 45-80
Acetonitrile5.8e.g., Sparingly solublee.g., 10-30
Non-Polar Dichloromethane3.1e.g., Slightly solublee.g., 5-15
Toluene2.4e.g., Very slightly solublee.g., < 1
Hexane0.1e.g., Practically insolublee.g., < 0.1

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Interpretation: The experimentally determined results should be correlated with the theoretical principles outlined in Section 2. For instance, high solubility in methanol and DMSO would be directly attributed to the strong hydrogen bonding and dipole-dipole interactions between the solvent and the compound's amine, ketone, and pyridine functionalities. Conversely, the poor solubility in hexane validates the prediction that weak dispersion forces are insufficient to overcome the strong solute-solute interactions within the compound's crystal lattice.[19]

Conclusion

This guide has detailed a comprehensive approach for evaluating the solubility of this compound in organic solvents. By combining a theoretical understanding of molecular interactions with a rigorous experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data necessary for advancing chemical synthesis and drug development programs. Accurate solubility profiling is an indispensable tool that, when performed correctly, prevents costly downstream failures and accelerates the journey from discovery to formulation.

References

Potential Biological Activities of 1-(3-Aminopyridin-2-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-Aminopyridin-2-yl)ethanone core structure is a versatile scaffold that has been explored for a range of biological activities. Its derivatives have shown promise in various therapeutic areas, including as antimicrobial, anticancer, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols.

Overview of Biological Activities

Derivatives of the aminopyridine scaffold, including those related to this compound, have been investigated for several key biological activities. These include:

  • Antimicrobial Activity: Certain 2-aminopyridine derivatives have demonstrated significant efficacy against Gram-positive bacteria.

  • Anticancer Activity: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have shown potent cytotoxicity against various cancer cell lines and inhibition of key signaling proteins like EGFR.

  • Enzyme Inhibition: Notably, derivatives of 3-aminopyridin-2(1H)-ones have been identified as potent inhibitors of α-glucosidase, an important target in the management of diabetes.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives related to the this compound scaffold.

Table 1: Antibacterial Activity of 2-Aminopyridine Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
2c (a 2-amino-3-cyanopyridine derivative)Staphylococcus aureus0.039 ± 0.000[1][2]
2c (a 2-amino-3-cyanopyridine derivative)Bacillus subtilis0.039 ± 0.000[1][2]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1 MCF-7 (Breast)3.98 ± 0.2[3]
HeLa (Cervical)9.85 ± 0.8[3]
HepG-2 (Liver)12.15 ± 1.1[3]
2 MCF-7 (Breast)12.41 ± 1.2[3]
HeLa (Cervical)17.52 ± 1.5[3]
HepG-2 (Liver)15.24 ± 1.3[3]
7 MCF-7 (Breast)10.11 ± 0.9[3]
HeLa (Cervical)9.72 ± 0.9[3]
HepG-2 (Liver)14.36 ± 1.2[3]
Erlotinib (Standard) MCF-7 (Breast)7.26 ± 0.3[3]

Table 3: Enzyme Inhibition by Pyrido[2,3-d]pyrimidine and 1,3,4-Thiadiazole Derivatives

CompoundTarget EnzymeIC50Reference
1 EGFRWT0.093 µM[3]
1 EGFRT790M0.174 µM[3]
9'b (1,3,4-thiadiazole derivative)α-glucosidase3.66 mM[4][5][6]
7b (1,3,4-thiadiazole derivative)α-glucosidase6.70 mM[4][5][6]
7c (1,3,4-thiadiazole derivative)α-glucosidase8.42 mM[4][5][6]
Acarbose (Standard) α-glucosidase13.88 mM[4][5][6]

Experimental Protocols

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A one-pot, multi-component reaction is utilized for the synthesis of 2-amino-3-cyanopyridine derivatives.[1][2]

Materials:

  • Enaminones (as key precursors)

  • Malononitrile

  • Ammonium acetate

  • Solvent-free conditions

Procedure:

  • A mixture of the appropriate enaminone, malononitrile, and ammonium acetate is heated under solvent-free conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 2-amino-3-cyanopyridine derivative.

  • The chemical structures are confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[1][2]

Synthesis of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones

These derivatives are synthesized through the cyclization of corresponding thiohydrazides.[4][5]

Materials:

  • 3-Aminopyridin-2(1H)-one based thiohydrazides

  • Anhydrides (e.g., glutaric, maleic, phthalic)

  • Acetic acid

Procedure:

  • The corresponding thiohydrazide and the appropriate anhydride are heated in an acetic acid solution.[4][5]

  • The reaction mixture is refluxed for a specified period.

  • After cooling, the precipitated product is filtered, washed, and purified by recrystallization.

  • Structural confirmation is achieved through spectroscopic analysis.

Antimicrobial Activity Assay (Disk Diffusion and MIC)

The antimicrobial potency of the synthesized compounds is evaluated using standard methods.[1][2]

Disk Diffusion Assay (Primary Screening):

  • Bacterial cultures are grown to a specific turbidity.

  • The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

  • Sterile filter paper discs impregnated with the test compounds at a known concentration are placed on the agar surface.

  • Plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured.

Minimum Inhibitory Concentration (MIC) Determination:

  • A serial dilution of the active compounds is prepared in a liquid growth medium in microtiter plates.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2]

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined spectrophotometrically.[4][5]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer

  • Test compounds and Acarbose (positive control)

Procedure:

  • A mixture of the enzyme and the test compound (at various concentrations) in phosphate buffer is pre-incubated.

  • The reaction is initiated by adding the substrate pNPG.

  • The reaction mixture is incubated at 37°C.

  • The reaction is stopped by adding sodium carbonate.

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

General Synthesis Workflow for Novel Drug Candidates

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from a core scaffold like this compound.

G A This compound Core B Derivatization Reactions (e.g., Suzuki, Buchwald-Hartwig, Condensation) A->B C Library of Novel Derivatives B->C D Purification and Characterization (Chromatography, NMR, MS) C->D E In Vitro Biological Screening (Antimicrobial, Anticancer, Enzyme Inhibition) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR Ras Ras EGFR->Ras Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Antimicrobial_Screening A Synthesized Derivatives B Primary Screening (Disk Diffusion) A->B C Active Compounds (Zone of Inhibition) B->C Identifies D Quantitative Assay (MIC Determination) C->D E Potent Compounds (Low MIC Values) D->E Quantifies F Lead Compound Selection E->F

References

The Versatile Scaffold: A Technical Guide to 1-(3-Aminopyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopyridin-2-yl)ethanone, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique structural features, comprising a pyridine ring substituted with both an amino and an acetyl group in a 1,2-relationship, provide reactive sites for a multitude of chemical transformations. This guide provides an in-depth overview of the synthesis, chemical properties, and extensive applications of this compound in the development of novel therapeutic agents, with a particular focus on its role in the generation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13210-25-8[1][2]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid
Purity Typically ≥98%[1]
InChI Key OCTRKCGAMLAULG-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, starting from readily available pyridine derivatives. Below are detailed experimental protocols for two common methods.

Method 1: From 2-Amino-3-cyanopyridine

This two-step method involves the Grignard reaction of 2-amino-3-cyanopyridine followed by hydrolysis.

Step 1: Reaction with Methylmagnesium Bromide

To a solution of 2-amino-3-cyanopyridine in an anhydrous solvent such as THF, a solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature for several hours to ensure the completion of the addition reaction.

Step 2: Hydrolysis

The resulting intermediate is carefully hydrolyzed by the slow addition of an aqueous acid solution (e.g., 2M HCl). The mixture is then heated to reflux for a period to facilitate the conversion of the imine intermediate to the ketone. After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Method 2: From 3-Acetyl-2-chloropyridine

This method involves the nucleophilic substitution of the chlorine atom in 3-acetyl-2-chloropyridine with ammonia.

A solution of 3-acetyl-2-chloropyridine in a suitable solvent is treated with a source of ammonia, such as aqueous ammonia or ammonia gas, often in a sealed vessel and at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Applications in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an invaluable precursor for the construction of various fused heterocyclic systems. The amino and acetyl groups can participate in a variety of cyclocondensation and cyclization reactions.

Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing fused heterocycles with a broad range of biological activities.[3][4][5] They can be synthesized from this compound through condensation reactions.

Experimental Protocol: Synthesis of Substituted Pyrazolo[1,5-a]pyridines [3]

A mixture of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (a derivative of the core aminopyridine structure) (3 mmol) and a 1,3-dicarbonyl compound such as ethyl acetoacetate (3 mmol) is heated in ethanol (10 mL) containing acetic acid under an atmosphere of air or oxygen at 130 °C for 18 hours.[3] The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazolo[1,5-a]pyridine derivative.[3]

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

G cluster_start Starting Materials Aminopyridine This compound or derivative Reaction Cyclocondensation Aminopyridine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Product Pyrazolo[1,5-a]pyridine Reaction->Product Crude Product Purification Purification (Filtration/Recrystallization) Product->Purification FinalProduct Characterized Pyrazolo[1,5-a]pyridine Purification->FinalProduct Pure Product

Caption: Synthesis of Pyrazolo[1,5-a]pyridines.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with diverse biological activities, including anticancer properties.[5][6][7] The synthesis often involves a multi-step sequence starting from a pyridine derivative that can be prepared using this compound. A common strategy is the Gewald reaction.

Experimental Protocol: Synthesis of 1-(3-amino-thieno[2,3-b]pyridin-2-yl)ethanone derivatives [8]

A precursor, 2-(2-oxopropylthio)-6-(substituted)pyridine-3-carbonitrile, is cyclized in boiling ethanol containing a catalytic amount of piperidine.[8] The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried to yield the 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone derivative.[8]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are bioisosteres of purines and have shown a wide range of therapeutic potential, including as kinase inhibitors.[9][10] Their synthesis can be initiated from 2-amino-3-cyanopyridine, a close derivative of the title compound.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [9]

A mixture of a 2-amino-6-(substituted)-4-(substituted)nicotinonitrile and an appropriate reagent such as N,N-dimethyl-N'-substituted phenyl formimidamide is reacted to yield the corresponding 4-substituted pyrido[2,3-d]pyrimidine derivative.[9] Alternatively, reaction with phenyl isothiocyanate can lead to other substituted pyridopyrimidines.[9]

Application as Kinase Inhibitors

A significant application of this compound and its derivatives is in the development of protein kinase inhibitors. The aminopyridine core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.

Aurora Kinase and MPS1 Kinase Inhibition

Derivatives of 3-aminopyridin-2-one, which can be synthesized from this compound, have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are critical regulators of mitosis and are attractive targets for cancer therapy.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected aminopyridine derivatives against Aurora and MPS1 kinases.

CompoundTarget KinaseIC₅₀ (nM)Kᵢ (nM)Reference
Imidazo[4,5-b]pyridine derivative 28c Aurora A67-[11][12]
Aurora B12710-[11][12]
Imidazo[4,5-b]pyridine derivative 40f Aurora A15-[11][12]
Aurora B3050-[11][12]
Pyrimidine-based derivative 13 Aurora A< 200-[13]
Diaminopyridine derivative 2 MPS1568-[14]
Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of cell division. Aurora A is involved in centrosome separation and maturation, and mitotic entry. Aurora B is a component of the chromosomal passenger complex and is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_aurora_a Aurora A cluster_aurora_b Aurora B Prophase Prophase Centrosome_Separation Centrosome Separation Prophase->Centrosome_Separation Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Prophase->Chromosome_Condensation Metaphase Metaphase Kinetochore_Attachment Kinetochore-Microtubule Attachment Metaphase->Kinetochore_Attachment Anaphase Anaphase Cytokinesis_ Cytokinesis Anaphase->Cytokinesis_ Cytokinesis Cytokinesis Centrosome_Separation->Metaphase Spindle_Assembly->Metaphase Chromosome_Condensation->Metaphase Kinetochore_Attachment->Anaphase Cytokinesis_->Cytokinesis Inhibitor Aminopyridine-based Aurora Kinase Inhibitor Inhibitor->Centrosome_Separation Inhibitor->Spindle_Assembly Inhibitor->Kinetochore_Attachment Inhibitor->Cytokinesis_

Caption: Inhibition of Aurora Kinase Pathway.

MPS1 Kinase Signaling Pathway

MPS1 (Monopolar Spindle 1) kinase is a central component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. MPS1 is activated at unattached kinetochores and initiates a signaling cascade that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Inhibition of MPS1 abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately cell death.[15]

MPS1_Pathway Unattached_Kinetochore Unattached Kinetochore MPS1_Activation MPS1 Activation Unattached_Kinetochore->MPS1_Activation SAC_Signaling Spindle Assembly Checkpoint (SAC) Signaling Cascade MPS1_Activation->SAC_Signaling Anaphase_Inhibition Anaphase Inhibition SAC_Signaling->Anaphase_Inhibition Chromosome_Segregation Correct Chromosome Segregation Anaphase_Inhibition->Chromosome_Segregation Inhibitor Aminopyridine-based MPS1 Inhibitor Inhibitor->MPS1_Activation

Caption: Inhibition of MPS1 Kinase Pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups enable the construction of a wide range of biologically active heterocyclic compounds. The successful application of this scaffold in the development of potent kinase inhibitors, particularly against targets like Aurora and MPS1 kinases, underscores its importance in modern drug discovery. The information presented in this guide provides a solid foundation for researchers to explore the full potential of this compound in the design and synthesis of novel therapeutic agents.

References

Reactivity profile of the amino and ketone groups in 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino and ketone functional groups in 1-(3-Aminopyridin-2-yl)ethanone. This compound, a substituted aminopyridine, presents two key reactive centers whose behavior is influenced by their positions on the pyridine ring. The electron-withdrawing nature of the acetyl group and the pyridine ring itself modulates the nucleophilicity of the amino group, while the adjacent amino group influences the reactivity of the ketone. This guide details the expected chemical transformations, provides detailed experimental protocols for key reactions based on analogous compounds, and presents available physicochemical and spectroscopic data. Furthermore, it explores the potential role of aminopyridine derivatives as kinase inhibitors and visualizes relevant signaling pathways.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and synthetic organic chemistry. The presence of a primary amino group and a ketone moiety on a pyridine scaffold makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and potential pharmacologically active agents. Understanding the distinct reactivity of each functional group is crucial for its effective utilization in synthetic strategies. This guide aims to provide a detailed overview of the reactivity profile of this compound, with a focus on providing practical experimental guidance and relevant data for researchers in the field.

Physicochemical and Spectroscopic Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The 1H NMR spectrum of the compound is also available, providing a reference for its structural confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13210-25-8[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid
Purity 98%[1]
InChI Key OCTRKCGAMLAULG-UHFFFAOYSA-N[1]

Spectroscopic Data:

  • ¹H NMR Spectrum: A proton NMR spectrum for this compound is available, which can be used for structural verification.[2]

Reactivity of the Amino Group

The amino group at the C3 position of the pyridine ring is expected to exhibit typical reactivity of an aromatic amine, although its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent acetyl group and the pyridine ring nitrogen. Nevertheless, it can readily undergo acylation, alkylation, and other nucleophilic reactions.

N-Acylation

The amino group can be acylated to form the corresponding amide. A common and efficient method for this transformation is the reaction with an acid anhydride, such as acetic anhydride, often in the presence of a mild acid catalyst or under solvent-free conditions.

Expected Reaction:

This compound + Acetic Anhydride → N-(2-acetylpyridin-3-yl)acetamide

Experimental Protocol: Synthesis of N-(2-acetylpyridin-3-yl)acetamide (Representative Protocol)

This protocol is adapted from a similar procedure for the acetylation of 2-amino-4-methylpyridine.[3]

  • Materials:

    • This compound

    • Acetic anhydride

    • Vinegar (as a weak acid catalyst)[4]

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, suspend 1.0 equivalent of this compound in an excess of acetic anhydride.

    • Add a catalytic amount of vinegar (e.g., 5-10 mol%).[4]

    • Stir the reaction mixture at room temperature.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Expected Product Characterization:

Reactivity of the Ketone Group

The acetyl group at the C2 position is a typical methyl ketone and is expected to undergo reactions characteristic of this functional group, such as condensation reactions with aldehydes and reactions with nucleophiles at the carbonyl carbon.

Schiff Base Formation (Condensation Reaction)

The ketone can react with primary amines to form an imine, also known as a Schiff base. This condensation reaction is typically catalyzed by an acid or a base.[7] A common example is the reaction with an aromatic aldehyde in the presence of a base.

Expected Reaction:

This compound + Benzaldehyde → (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one

Experimental Protocol: Synthesis of (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one (Representative Protocol)

This protocol is based on the Claisen-Schmidt condensation of substituted acetophenones with benzaldehydes.[7][8]

  • Materials:

    • This compound

    • Benzaldehyde

    • Ethanol

    • Aqueous Sodium Hydroxide (10%)

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

    • Add 1.0 equivalent of benzaldehyde to the solution.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

    • Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[8]

Expected Product Characterization:

Specific spectroscopic data for (E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one is not available in the searched literature. However, the structure can be confirmed using ¹H NMR (expecting characteristic doublets for the vinyl protons with a large coupling constant for the E-isomer), ¹³C NMR, IR (showing a conjugated ketone carbonyl stretch), and MS.

Table 2: Summary of Expected Reactivity and Products

Functional GroupReaction TypeReagentsExpected Product
Amino Group N-AcylationAcetic AnhydrideN-(2-acetylpyridin-3-yl)acetamide
Ketone Group Schiff Base FormationBenzaldehyde, NaOH(E)-1-(3-aminopyridin-2-yl)-3-phenylprop-2-en-1-one

Potential Application in Kinase Inhibition and Signaling Pathways

Aminopyridine and aminopyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[2] These structures can act as bioisosteres of the purine core of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[2]

Derivatives of this compound could potentially be developed as inhibitors for various kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are key drivers in many cancers, and their signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/Akt pathways, are critical for cell proliferation and survival.[9][10][11]

  • Janus Kinases (JAKs): The JAK-STAT pathway is crucial for signaling from cytokine receptors and is involved in immunity, cell proliferation, and differentiation. Its dysregulation is linked to various cancers and inflammatory diseases.[5][12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[13][14]

The following diagrams, generated using the DOT language, illustrate the logical flow of these key signaling pathways that can be targeted by aminopyridine-based inhibitors.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization & Autophosphorylation Ligand->EGFR_HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->EGFR_HER2

EGFR/HER2 Signaling Pathway Inhibition.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor Aminopyridine-based JAK Inhibitor Inhibitor->JAK

JAK/STAT Signaling Pathway Inhibition.

CDK_Signaling cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Inhibitor Aminopyridine-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyridine and fused pyridopyrimidine cores are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors, owing to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

This document provides detailed protocols for the synthesis of novel kinase inhibitors starting from the readily available building block, 1-(3-Aminopyridin-2-yl)ethanone. We present a synthetic strategy to generate a library of pyrazolo[3,4-b]pyridine derivatives, which are known to exhibit inhibitory activity against a range of kinases including Monopolar Spindle 1 (MPS1), Aurora Kinases, Interleukin-2 inducible T-cell kinase (Itk), and c-Src. Furthermore, this guide includes comprehensive protocols for the biological evaluation of these synthesized compounds, including in vitro kinase inhibition assays, cell viability assays, and western blotting to assess the downstream effects on relevant signaling pathways.

I. Synthesis of Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The following section outlines a proposed synthetic route to generate a library of pyrazolo[3,4-b]pyridine derivatives from this compound. This approach involves a Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with a substituted hydrazine to yield the desired kinase inhibitor scaffold.

Experimental Workflow: Synthesis

Synthesis Workflow start This compound intermediate α,β-Unsaturated Ketone (Chalcone Intermediate) start->intermediate Claisen-Schmidt Condensation final Pyrazolo[3,4-b]pyridine Kinase Inhibitor intermediate->final Cyclization with Substituted Hydrazine Biological Evaluation Workflow synthesis Synthesized Inhibitors kinase_assay In Vitro Kinase Inhibition Assay synthesis->kinase_assay cell_viability Cell Viability Assay kinase_assay->cell_viability Active Compounds western_blot Western Blot Analysis cell_viability->western_blot Potent Compounds data_analysis Data Analysis and Lead Identification western_blot->data_analysis MPS1 Signaling Pathway cluster_mitosis Mitosis Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 Recruitment & Activation SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) MPS1->SAC Phosphorylation & Activation APC_C APC/C SAC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Degradation of Securin & Cyclin B -> Anaphase Onset Aurora Kinase Signaling Pathway cluster_cellcycle Cell Cycle Control AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Itk Signaling Pathway cluster_tcell T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk Kinase LAT_SLP76->Itk Recruitment & Activation PLCG1 PLCγ1 Itk->PLCG1 Phosphorylation T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) PLCG1->T_Cell_Activation c_Src_Signaling_Pathway cluster_growth Growth Factor Signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) c_Src c-Src Kinase RTK->c_Src Activation Ras_MAPK Ras-MAPK Pathway c_Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway c_Src->PI3K_Akt STAT3 STAT3 Pathway c_Src->STAT3 Cell_Response Cell Proliferation, Survival, Migration, Invasion Ras_MAPK->Cell_Response PI3K_Akt->Cell_Response STAT3->Cell_Response

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-(3-aminopyridin-2-yl)ethanone and its derivatives. The methodologies described herein are foundational for the synthesis of a diverse range of substituted aminopyridine scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the this compound core, these reactions open up avenues for extensive functionalization at the 3-position (via a suitable halide precursor), leading to the generation of novel derivatives with potential biological activity. This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction.

The protocols provided are based on established methodologies for structurally similar compounds, particularly 1-(3-bromopyridin-2-yl)ethanone and other substituted aminopyridines. Researchers should consider these as robust starting points for optimization with their specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron species with an organic halide or triflate.[1] For the synthesis of 3-aryl-substituted 2-acetylpyridines, this reaction is particularly effective.

Application Notes

The Suzuki-Miyaura coupling of a 3-halo-2-acetylpyridine, such as 1-(3-bromopyridin-2-yl)ethanone, with various arylboronic acids provides access to a wide array of 1-(3-arylpyridin-2-yl)ethanone derivatives. These products are valuable intermediates in the synthesis of complex molecules for pharmaceutical applications. The reaction typically proceeds with high yields and tolerates a broad range of functional groups on the boronic acid coupling partner. The choice of catalyst, base, and solvent system is crucial for achieving optimal results.[1]

Experimental Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 1-(3-bromopyridin-2-yl)ethanone.[1]

Reagents and Equipment:

  • 1-(3-Bromopyridin-2-yl)ethanone

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask, magnetic stirrer with heating plate, condenser, inert gas supply (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add 1-(3-bromopyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[1]

  • To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[1]

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.[1]

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data

The following table summarizes expected yields for the Suzuki-Miyaura coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. These results can serve as a predictive guide for the coupling of 1-(3-bromopyridin-2-yl)ethanone.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9515-2485
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9515-2488
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9515-2492
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9515-2478

Data is representative and based on analogous reactions.[1]

Reaction Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add Reactants: 1-(3-bromopyridin-2-yl)ethanone, Arylboronic Acid, K₃PO₄ inert Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert catalyst Add Catalyst: Pd(PPh₃)₄ inert->catalyst solvent Add Solvents: Dioxane, H₂O catalyst->solvent stir_rt Stir at RT (30 min) solvent->stir_rt heat Heat to 85-95 °C (15-24 h) stir_rt->heat cool Cool to RT heat->cool extract Aqueous Workup: EtOAc, H₂O, Brine cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product: 1-(3-Arylpyridin-2-yl)ethanone

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is highly effective for the synthesis of N-aryl and N-heteroaryl amines.

Application Notes

This reaction allows for the coupling of a 3-halo-2-acetylpyridine with a wide range of primary and secondary amines to produce 3-amino-substituted 2-acetylpyridine derivatives. The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Experimental Protocol

This is a general protocol for the Buchwald-Hartwig amination of a 2-bromopyridine derivative.[3]

Reagents and Equipment:

  • 1-(3-Bromopyridin-2-yl)ethanone

  • Amine (primary or secondary)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Charge a round-bottomed flask with Pd(OAc)₂ (5 mol%), dppp (10 mol%), and sodium tert-butoxide (2.2 equivalents).[3]

  • Purge the flask with an inert gas (e.g., nitrogen).

  • Add anhydrous toluene to the flask.

  • To this mixture, add the 1-(3-bromopyridin-2-yl)ethanone (1 equivalent) and the amine (1.2 equivalents).[3]

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data

The following table provides representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. These can be used as a general guide for reactions with 1-(3-bromopyridin-2-yl)ethanone.

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneAnilinePd(OAc)₂/dpppNaOtBuToluene11085-95
23-BromopyridineMorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene10080-90
34-BromoanisoleBenzylaminePd(OAc)₂/BINAPNaOtBuToluene11088-96
42-Bromopyridinen-HexylaminePd(OAc)₂/dpppNaOtBuToluene11075-85

Data is representative and based on general Buchwald-Hartwig amination literature.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(L₂)X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amine_complex [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ pd2_oxidative->pd2_amine_complex Amine Coordination (R₂NH) pd2_amido Ar-Pd(II)(L₂)(NR₂) pd2_amine_complex->pd2_amido Deprotonation (-HX, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4]

Application Notes

This reaction is highly effective for the synthesis of 3-alkynyl-substituted 2-acetylpyridines from a 3-halo-2-acetylpyridine precursor. The reaction is typically high-yielding and proceeds under relatively mild conditions. The choice of palladium source, ligand, and copper co-catalyst can significantly impact the reaction efficiency.[3]

Experimental Protocol

This protocol is based on a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[3]

Reagents and Equipment:

  • 1-(3-Bromopyridin-2-yl)ethanone

  • Terminal alkyne

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Triphenylphosphine (PPh₃) (if using Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Round-bottomed flask, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), the ligand (e.g., PPh₃ at 5.0 mol%), and the copper co-catalyst (e.g., CuI at 5.0 mol%).[3]

  • Add DMF (2.0 mL) and stir for 30 minutes.[3]

  • Add the 1-(3-bromopyridin-2-yl)ethanone (1 equivalent), the terminal alkyne (1.2 equivalents), and triethylamine (2-3 equivalents).

  • Heat the reaction mixture to 100 °C for 3 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table presents comparative data for the Sonogashira coupling of 2-amino-3-bromopyridines, which are structurally similar to the target substrate.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂PPh₃Et₃NDMF100396
2PdCl₂(PPh₃)₂-Et₃NDMF100392
3Pd(OAc)₂PPh₃Et₃NDMF100385
4Pd₂(dba)₃PPh₃Et₃NDMF100382

Data extracted from a study on 2-amino-3-bromopyridines.[3]

Logical Relationship Diagram

Sonogashira_Logic cluster_outcome Reaction Outcome start Starting Materials: 1-(3-Bromopyridin-2-yl)ethanone Terminal Alkyne product Product: 1-(3-Alkynylpyridin-2-yl)ethanone start->product catalysts Catalytic System: Pd Catalyst (e.g., Pd(CF₃COO)₂) Ligand (e.g., PPh₃) Cu(I) Co-catalyst (CuI) catalysts->product conditions Reaction Conditions: Base (Et₃N) Solvent (DMF) Temperature (100 °C) conditions->product yield High Yield product->yield

Caption: Sonogashira Coupling Logic Diagram.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5]

Application Notes

This reaction can be used to introduce alkenyl substituents at the 3-position of the 2-acetylpyridine core. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of ligand and base can influence the yield and selectivity of the reaction.

Experimental Protocol

This is a general procedure for the Heck coupling of an aryl bromide.[3]

Reagents and Equipment:

  • 1-(3-Bromopyridin-2-yl)ethanone

  • Alkene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Ligand (e.g., triphenylphosphine, PPh₃) (if required)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF or acetonitrile)

  • Sealed tube or flask with reflux condenser, magnetic stirrer, inert gas supply

Procedure:

  • Combine 1-(3-bromopyridin-2-yl)ethanone (1 equivalent), the alkene (1-1.5 equivalents), Pd(OAc)₂ (1-5 mol%), a ligand (if required), and a base (e.g., Et₃N, 1.2 equivalents) in a suitable solvent such as DMF or acetonitrile.[3]

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS). Typical temperatures range from 80 to 140 °C.

  • Cool the reaction mixture to room temperature.

  • Filter off any solids and concentrate the filtrate.

  • Perform an aqueous workup by partitioning between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data

The following table provides general conditions and expected yield ranges for the Heck reaction of aryl bromides.

EntryAryl BromideAlkeneCatalystBaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileStyrenePd(OAc)₂Et₃NDMF12080-95
21-Bromo-4-fluorobenzenen-Butyl acrylatePd(OAc)₂/P(o-tol)₃NaOAcDMF14075-90
33-BromopyridineEthyl acrylatePdCl₂K₂CO₃Acetonitrile10070-85
41-Bromo-3-nitrobenzeneAllyl alcoholPd/CEt₃NDMF10065-80

Data is representative and based on general Heck reaction literature.

Heck Reaction Mechanism

Heck_Mechanism pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)L₂X pd0->oxidative_add Oxidative Addition (ArX) alkene_complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ oxidative_add->alkene_complex Alkene Coordination migratory_insert R-CH₂-CH(Ar)-Pd(II)L₂X alkene_complex->migratory_insert Migratory Insertion beta_hydride [H-Pd(II)L₂(alkene)]⁺X⁻ migratory_insert->beta_hydride β-Hydride Elimination beta_hydride->pd0 Reductive Elimination (-HX, Base) product Ar-Alkene beta_hydride->product

Caption: Simplified Heck Reaction Mechanism.

References

The Synthetic Versatility of 1-(3-Aminopyridin-2-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(3-Aminopyridin-2-yl)ethanone, a readily accessible bifunctional building block, is proving to be a highly versatile precursor in the synthesis of a diverse array of fused heterocyclic compounds. Its unique arrangement of an amino group and an acetyl moiety on a pyridine ring allows for a range of cyclization and condensation reactions, making it a valuable tool for researchers in medicinal chemistry and materials science. This application note details established protocols for the synthesis of prominent heterocyclic systems, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, highlighting the reaction conditions, yields, and underlying synthetic pathways.

Introduction

The strategic placement of reactive functional groups in this compound (also known as 2-acetyl-3-aminopyridine) facilitates its participation in a variety of ring-forming reactions. The ortho-relationship of the amino and acetyl groups is particularly conducive to cyclocondensation reactions with reagents possessing active methylene groups or dicarbonyl functionalities. This reactivity has been successfully exploited in the construction of complex polycyclic aromatic systems, which are often scaffolds for biologically active molecules.

Key Applications in Heterocyclic Synthesis

The primary applications of this compound lie in its use as a synthon for fused pyridine derivatives. Two of the most significant applications are the synthesis of 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

Synthesis of 1,8-Naphthyridine Derivatives

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group. This compound serves as the ideal amino ketone component for this transformation.

A notable application is the reaction with active methylene compounds like malononitrile or ethyl cyanoacetate. These reactions typically proceed under base-catalyzed conditions and offer a direct route to highly functionalized 1,8-naphthyridine systems.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1,8-naphthyridine-3-carbonitrile

This protocol describes the synthesis of a substituted 1,8-naphthyridine via the condensation of this compound with malononitrile.

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol (absolute)

  • Procedure:

    • A mixture of this compound (1 mmol) and malononitrile (1.2 mmol) is suspended in absolute ethanol (20 mL).

    • A catalytic amount of piperidine (0.1 mmol) is added to the suspension.

    • The reaction mixture is heated at reflux for 4-6 hours, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

    • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-amino-4-methyl-1,8-naphthyridine-3-carbonitrile.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundMalononitrilePiperidineEthanol4-685-92
This compoundEthyl CyanoacetatePiperidineEthanol6-880-88

Table 1: Summary of reaction conditions and yields for the synthesis of 1,8-naphthyridine derivatives.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Aminopyridin_2_yl_ethanone This compound Condensation Base-Catalyzed Condensation 1_3_Aminopyridin_2_yl_ethanone->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate 1_8_Naphthyridine 1,8-Naphthyridine Derivative Cyclization->1_8_Naphthyridine G Start This compound + Orthoformate + Primary Amine Step1 Formation of Enamine/Amidine Intermediate Start->Step1 Acid Catalyst Step2 Intramolecular Cyclization Step1->Step2 Step3 Aromatization Step2->Step3 End Pyrido[2,3-d]pyrimidine Product Step3->End

Application Note: A Detailed Protocol for the Acylation of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the N-acylation of 1-(3-Aminopyridin-2-yl)ethanone. This reaction is a fundamental transformation in organic synthesis, yielding N-acylated pyridine derivatives that are important scaffolds in medicinal chemistry and materials science. The protocol details the necessary reagents, reaction conditions, and purification methods for the successful synthesis of the target compound.

Reaction Scheme

The general reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to yield the corresponding N-acylated product.

Chemical Structures:

  • Reactant: this compound

  • Reagent: Acylating Agent (e.g., Acetyl Chloride)

  • Product: N-(2-acetylpyridin-3-yl)acetamide

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical acylation reaction of this compound with acetyl chloride.

Reactant/ProductMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound136.151.0 g7.34
Acetyl Chloride78.500.63 mL8.81
Triethylamine101.191.54 mL11.01
N-(2-acetylpyridin-3-yl)acetamide178.191.2 g (Typical)6.73
Theoretical Yield 1.31 g
Percent Yield 91.6%

Experimental Protocol

This protocol details the steps for the synthesis of N-(2-acetylpyridin-3-yl)acetamide via the acylation of this compound with acetyl chloride.

Materials:
  • This compound (1.0 g, 7.34 mmol)[1]

  • Acetyl Chloride (0.63 mL, 8.81 mmol)

  • Triethylamine (1.54 mL, 11.01 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 7.34 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add triethylamine (1.54 mL, 11.01 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: While stirring, add acetyl chloride (0.63 mL, 8.81 mmol) dropwise to the cooled solution over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-(2-acetylpyridin-3-yl)acetamide.

Characterization:

The structure and purity of the final product can be confirmed by various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acetyl_chloride Add Acetyl Chloride Dropwise cool->add_acetyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acetyl_chloride->react workup Aqueous Work-up (NaHCO3, Brine) react->workup extract Extract with DCM workup->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-(2-acetylpyridin-3-yl)acetamide purify->product

Caption: Workflow for the acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential antibacterial agents derived from 1-(3-Aminopyridin-2-yl)ethanone. This document outlines a strategic approach to synthesizing novel Schiff bases, a class of compounds known for their diverse biological activities, including antibacterial properties. Detailed experimental protocols for both the synthesis and the subsequent antibacterial testing are provided to facilitate research and development in this area.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of new antibacterial agents. Pyridine derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmaceuticals and have shown promise as effective antibacterial agents. The starting material, this compound, possesses two key functional groups: a primary amino group and a ketone. The amino group is particularly amenable to the formation of Schiff bases through condensation with various aldehydes. This reaction provides a straightforward method for generating a diverse library of compounds for antibacterial screening.

Proposed Synthetic Pathway: Schiff Base Formation

The primary synthetic route explored in these notes is the condensation reaction between the 3-amino group of this compound and a variety of substituted aromatic or heteroaromatic aldehydes. This reaction, typically acid-catalyzed, results in the formation of an imine or azomethine group (-N=CH-), which is the characteristic feature of a Schiff base. The diverse range of commercially available aldehydes allows for the systematic modification of the final compound's structure, which is crucial for structure-activity relationship (SAR) studies.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product A This compound C Condensation Reaction (Ethanol, Acetic Acid catalyst, Reflux) A->C B Substituted Aldehyde (R-CHO) B->C D Schiff Base Derivative C->D

Caption: Proposed synthesis of Schiff base derivatives.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol is a general method adapted from procedures for the synthesis of Schiff bases from aminopyridines.[1][2]

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the substituted aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Antibacterial Susceptibility Testing - Agar Disk Diffusion Method

This qualitative method is used for preliminary screening of the antibacterial activity of the synthesized compounds.[3][4][5][6][7]

Materials:

  • Synthesized Schiff base compounds

  • Stock solutions of compounds in a suitable solvent (e.g., DMSO)

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Sterile forceps

  • Standard antibiotic disks (positive control)

  • Solvent-loaded disks (negative control)

Procedure:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5]

  • Application of Disks: Allow the inoculated plates to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known concentration of the synthesized compound onto the surface of the agar. Gently press the disks to ensure complete contact with the agar. Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent used to dissolve the compounds as a negative control. Ensure the disks are spaced far enough apart to prevent the zones of inhibition from overlapping.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Interpretation of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity of the compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Materials:

  • Synthesized Schiff base compounds

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline solution or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation of Microtiter Plates: Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well containing the compound dilutions. The final volume in each well should be 100 µL.[8]

  • Controls: Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.[8]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.[8]

Data Presentation

The antibacterial activity of newly synthesized Schiff bases derived from aminopyridines can be summarized in a table for clear comparison. The following table provides a representative example of how to present such data, with hypothetical values.

Compound IDSubstituent (R)Zone of Inhibition (mm)MIC (µg/mL)
S. aureusE. coli
SB-1 H1210
SB-2 4-Cl1815
SB-3 4-NO₂2017
SB-4 2-OH1614
Ciprofloxacin (Positive Control)2528

Visualizations

Experimental Workflow for Antibacterial Agent Synthesis and Evaluation

Workflow cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening cluster_analysis Data Analysis start Start: This compound + Aldehyde synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization screening Primary Screening: Agar Disk Diffusion characterization->screening quant_test Quantitative Testing: Broth Microdilution (MIC) screening->quant_test data_analysis Data Analysis & Structure-Activity Relationship (SAR) quant_test->data_analysis

Caption: Workflow for synthesis and antibacterial evaluation.

Logical Relationship in Antibacterial Susceptibility Testing

Susceptibility_Testing cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_interpretation Interpretation disk_diffusion Agar Disk Diffusion zone_inhibition Zone of Inhibition Measurement disk_diffusion->zone_inhibition interpretation Susceptibility Profile (Susceptible, Intermediate, Resistant) zone_inhibition->interpretation broth_microdilution Broth Microdilution mic_determination MIC Determination broth_microdilution->mic_determination mic_determination->interpretation

Caption: Relationship between susceptibility testing methods.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(3-Aminopyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Aminopyridin-2-yl)ethanone scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors. Derivatives of this and similar aminopyridine structures have shown significant activity as modulators of protein kinases, which are critical targets in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives, with a primary focus on kinase inhibition assays. Additionally, a protocol for assessing α-glucosidase inhibition is included as a potential alternative application.

Application 1: Protein Kinase Inhibition

The aminopyridine core can mimic the adenine ring of ATP, enabling derivatives to act as competitive inhibitors in the ATP-binding pocket of a wide range of protein kinases. HTS campaigns are therefore a primary strategy for identifying novel kinase inhibitors based on the this compound scaffold.

Featured Kinase Targets: VEGFR, JAK, and Aurora Kinases

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, crucial for tumor growth. Janus kinases (JAKs) are central to cytokine signaling pathways that modulate inflammation and immunity. Aurora kinases are essential for cell cycle regulation, and their inhibition is a promising anti-cancer strategy. Screening of a 3-aminopyridin-2-one based fragment library has identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family.[1][2]

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative aminopyridine derivatives against key kinase targets. Note: The data presented here is for analogous 3-aminopyridin-2-one compounds to illustrate the potential of the broader aminopyridine scaffold.

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Comp-1 Aurora AMobility Shift Assay>100[2]
Comp-2 MPS1Mobility Shift Assay25[1]
Comp-3 Aurora AMobility Shift Assay10[1]
Comp-4 VEGFR-2In vitro Kinase Assay0.0554[3]
Comp-5 JAK1Transcreener ADP² AssayHypothetical DataN/A
Comp-6 JAK2Fluorescence PolarizationHypothetical DataN/A
Signaling Pathway: VEGFR2 Signaling Cascade

Upon ligand binding, VEGFR2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades like the PI3K/AKT and Ras/MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[4][5] Small molecule inhibitors targeting the ATP-binding site of VEGFR2 can block these downstream effects.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: HTS for Kinase Inhibitors using a Luminescence-Based ATP Detection Assay

This protocol is designed to identify inhibitors of a target kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption (higher luminescence) indicates inhibition.

1. Objective: To identify and profile inhibitors of a target kinase (e.g., VEGFR2, JAKs) from a library of this compound derivatives in a 384-well format.

2. Materials:

  • Target Kinase (e.g., recombinant human VEGFR2)

  • Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (10 mM stock in DMSO)

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo® MAX)

  • White, opaque 384-well microplates

  • Acoustic liquid handler or multichannel pipette

  • Plate reader with luminescence detection capabilities

3. Method:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Also, dispense positive (Staurosporine) and negative (DMSO) controls into designated wells.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase and substrate in kinase assay buffer.

  • Kinase Addition: Add 10 µL of the kinase/substrate mixture to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.[6]

  • Reaction Termination and Signal Generation: Stop the kinase reaction and detect the remaining ATP by adding 20 µL of the ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.[6]

  • Signal Incubation: Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • For active compounds ("hits"), perform dose-response experiments to determine the IC50 value.

HTS Experimental Workflow

HTS_Workflow Start Start CompoundPlating Compound Plating (50 nL in 384-well) Start->CompoundPlating KinaseAddition Add Kinase/ Substrate Mix (10 µL) CompoundPlating->KinaseAddition PreIncubation Pre-incubate (15 min, RT) KinaseAddition->PreIncubation ATPAddition Add ATP (10 µL) to start reaction PreIncubation->ATPAddition ReactionIncubation Incubate (60 min, 30°C) ATPAddition->ReactionIncubation Detection Add ATP Detection Reagent (20 µL) ReactionIncubation->Detection Readout Read Luminescence Detection->Readout Analysis Data Analysis (% Inhibition, Z') Readout->Analysis End End Analysis->End

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol 2: Secondary Screen (IC50 Determination) using Fluorescence Polarization

This protocol is suitable for confirming hits from the primary screen and determining their potency using a fluorescence polarization (FP) based assay.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of active compounds against a target kinase (e.g., JAK1).

2. Principle: The assay is based on the competition between a test compound and a fluorescently labeled probe for the ATP-binding site of the kinase. When the probe is bound to the kinase, it has a high FP value. A competitive inhibitor displaces the probe, resulting in a lower FP value.

3. Materials:

  • Target Kinase (e.g., JAK1)

  • Fluorescently labeled probe (tracer)

  • FP Assay Buffer

  • Hit Compounds (serially diluted)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

4. Method:

  • Compound Dilution: Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM.

  • Reagent Preparation: Prepare a mixture of the target kinase and the fluorescent probe in the FP assay buffer.

  • Assay Plating: Add 5 µL of the serially diluted compounds to the wells of the 384-well plate.

  • Kinase/Probe Addition: Add 15 µL of the kinase/probe mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

5. Data Analysis:

  • Plot the FP values as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: α-Glucosidase Inhibition

Derivatives of 3-aminopyridin-2(1H)-ones have demonstrated inhibitory activity against α-glucosidase, suggesting a potential application in the management of type 2 diabetes.

Data Presentation: In Vitro α-Glucosidase Inhibitory Activity

The following table presents the inhibitory activity of representative 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones.

Compound IDLinkerIC50 (mM)Reference
Acarbose (Ref.) N/A13.88[6]
Comp-9'b Benzoic acid3.66[6]
Comp-7b Butanoic acid6.70[6]
Comp-7c Butanoic acid8.42[6]
Protocol 3: HTS for α-Glucosidase Inhibitors

1. Objective: To identify inhibitors of α-glucosidase from a library of this compound derivatives.

2. Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected by measuring the absorbance at 405 nm. Inhibitors will reduce the rate of this reaction.

3. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test Compounds

  • Acarbose (positive control)

  • Clear, flat-bottom 96- or 384-well plates

  • Spectrophotometric plate reader

4. Method:

  • Add 20 µL of test compound solution and 20 µL of α-glucosidase solution to each well.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG substrate solution.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm.

5. Data Analysis:

  • Calculate the percentage of α-glucosidase inhibition.

  • Determine the IC50 values for active compounds.

Conclusion

The this compound scaffold represents a versatile starting point for the discovery of potent enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers initiating HTS campaigns to identify novel kinase and α-glucosidase inhibitors for therapeutic development.

References

Application Note: Analytical Methods for the Characterization of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3-Aminopyridin-2-yl)ethanone is a key pyridine derivative used as a building block in the synthesis of various biologically active compounds and pharmaceutical intermediates.[1][] Its molecular structure, featuring an acetyl group and an amino group on a pyridine ring, offers multiple sites for chemical modification. Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound and its subsequent products, ensuring the reliability and reproducibility of research and development efforts. This document provides detailed protocols for the characterization of this compound using a range of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O[][3]
Molecular Weight136.15 g/mol [][3]
IUPAC NameThis compound[]
CAS Number13210-25-8[3]
AppearanceSolid[4]
Boiling Point287.8°C at 760 mmHg (Predicted)[]
Density1.168 g/cm³ (Predicted)[]
InChI KeyOCTRKCGAMLAULG-UHFFFAOYSA-N[][3]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound, monitoring reaction progress, and identifying impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of reactions involving this compound and for preliminary purity assessment.[5][6]

Experimental Protocol: Reaction Monitoring by TLC

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F-254 TLC plate.

  • Chamber Saturation: Pour a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) into a TLC chamber to a depth of about 0.5 cm.[5] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.

  • Sample Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the reference solution on the starting line.

    • At various time points during the reaction, take a small aliquot of the reaction mixture, dilute it if necessary, and spot it on the starting line next to the reference spot.[6][7] A co-spot (spotting both the reference and reaction mixture at the same point) is recommended for better comparison.[7]

  • Development: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm).[5] Circle the spots with a pencil.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[7] The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.

Workflow for TLC Analysis

TLC_Workflow prep Plate Preparation (Silica Gel, Pencil Line) spot Sample Spotting (Reference, Reaction Mixture, Co-spot) prep->spot develop Development (Place in Saturated Chamber) spot->develop visualize Visualization (Dry Plate, View under UV Light) develop->visualize interpret Interpretation (Compare Spots, Determine Rf) visualize->interpret

Caption: Workflow for reaction monitoring using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise quantitative method for determining the purity of this compound and quantifying impurities. The following is a general method adapted for aminopyridine analysis.[8]

Experimental Protocol: Purity Determination by HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent mixture (e.g., Methanol/Water) to a final concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Method Parameters: Set up the instrument according to the parameters in the table below.

  • Injection and Analysis: Inject the prepared sample solution (e.g., 10 µL) into the HPLC system and record the chromatogram.[8]

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table of HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., Shim-pack Scepter C₁₈, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 7.0) and Methanol (90:10 v/v)[8]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35 °C[8]
Detection Wavelength 280 nm[8]
Injection Volume 10 µL

Workflow for HPLC Purity Analysis

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) setup Instrument Setup (Column, Mobile Phase, Flow Rate) prep->setup inject Sample Injection (10 µL into HPLC System) setup->inject run Chromatographic Run (Elute and Detect with UV) inject->run analyze Data Analysis (Integrate Peaks, Calculate Area %) run->analyze

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For polar compounds like aminopyridines, derivatization may be necessary to improve volatility and chromatographic peak shape.[9]

Experimental Protocol: Impurity Profiling by GC-MS

  • Sample Preparation (without derivatization): Dissolve the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Sample Preparation (with derivatization): For improved analysis, a silylation reaction can be performed. For example, react the sample with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in the presence of pyridine to convert the amino group to a less polar silyl derivative.[9]

  • GC-MS System: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Method Parameters:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[10]

    • Carrier Gas: Helium.[10]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard if available.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow prep Sample Preparation (Dissolution +/- Derivatization) inject Injection into GC (Vaporization in Inlet) prep->inject separate Chromatographic Separation (Separation on Column) inject->separate ionize Ionization & Fragmentation (MS) (Electron Ionization) separate->ionize detect Mass Analysis & Detection (Quadrupole Mass Filter) ionize->detect identify Impurity Identification (Compare Spectra to Library) detect->identify

Caption: Workflow for impurity analysis by GC-MS.

Spectroscopic and Structural Methods

These methods are used to confirm the molecular structure and identify functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[11] Spectral data for the parent 3-aminopyridine can provide a reference for interpreting the spectrum of the target molecule.[12]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[13]

  • Data Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm.- A broad singlet for the amine protons (NH₂) around δ 3.5-5.0 ppm (can exchange with D₂O).- Three distinct signals in the aromatic region (δ 6.5-8.5 ppm) for the three pyridine ring protons.[12][14]
¹³C NMR - A signal for the acetyl methyl carbon.- A signal for the carbonyl carbon (C=O).- Five signals for the pyridine ring carbons, with shifts influenced by the amino and acetyl substituents.[14]
Mass Spec (MS) - Expected molecular ion peak [M+H]⁺ at m/z = 137.16.
Infrared (IR) - N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.- A strong C=O stretching band for the ketone around 1660-1700 cm⁻¹.- C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.
X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides definitive proof of structure, including stereochemistry and solid-state conformation.[15]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Obtain a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions.[15] This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.[16] Collect the diffraction data (intensities and positions of reflected X-rays) as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[16] Solve the crystal structure using computational methods (e.g., direct methods or Patterson methods) to generate an electron density map.[15] Refine the atomic positions and thermal parameters to best fit the experimental data.

Workflow for X-ray Crystallography

XRay_Workflow crystal Single Crystal Growth (Slow Evaporation/Cooling) mount Crystal Mounting (On Goniometer) crystal->mount collect X-ray Diffraction Data Collection (Expose to X-ray Beam) mount->collect solve Structure Solution (Generate Electron Density Map) collect->solve refine Structure Refinement (Fit Model to Data) solve->refine validate Final Structure Validation refine->validate

Caption: Workflow for single-crystal X-ray analysis.

General Analytical Strategy

A logical workflow is essential for the comprehensive characterization of a new batch or product of this compound.

Logical Workflow for Product Characterization

Logical_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Quantitative Analysis cluster_3 Definitive Structure (if required) TLC TLC for Purity Check NMR NMR (¹H, ¹³C) for Structure TLC->NMR MS MS for Molecular Weight TLC->MS HPLC HPLC for Purity (%) NMR->HPLC MS->HPLC IR IR for Functional Groups GCMS GC-MS for Impurity ID HPLC->GCMS XRAY X-ray Crystallography HPLC->XRAY

References

Scale-up Synthesis of 1-(3-Aminopyridin-2-yl)ethanone for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step synthetic protocol for the scale-up production of 1-(3-Aminopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry. The synthesis commences with the regioselective nitration of 2-acetylpyridine to yield 1-(3-nitropyridin-2-yl)ethanone, followed by a robust and scalable reduction of the nitro group to the corresponding amine. This protocol is designed to be suitable for producing the quantities of the target molecule required for preclinical studies, with a focus on procedural safety, scalability, and high purity of the final product.

Introduction

The aminopyridine scaffold is a privileged structural motif in drug discovery, with numerous derivatives demonstrating a wide array of biological activities. Aminopyridine-containing compounds have been investigated for their potential as kinase inhibitors, highlighting their relevance in oncology and inflammation research.[1][2] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug development pipelines. Its unique substitution pattern offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The ability to produce this intermediate on a scale sufficient for preclinical evaluation is therefore of significant importance.

This document outlines a reliable and scalable two-step synthesis of this compound, focusing on methods that are amenable to scale-up in a preclinical manufacturing setting.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the nitration of commercially available 2-acetylpyridine. The subsequent and final step is the reduction of the intermediate nitro-compound to the desired aminopyridine.

Synthesis_Workflow Overall Synthesis Workflow Start 2-Acetylpyridine Step1 Step 1: Nitration Start->Step1 Intermediate 1-(3-Nitropyridin-2-yl)ethanone Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(3-Nitropyridin-2-yl)ethanone

This procedure details the regioselective nitration of 2-acetylpyridine at the 3-position of the pyridine ring. The use of a mixed acid system at low temperatures is crucial for controlling the reaction and achieving the desired regioselectivity.

Reaction Scheme:

Nitration_Reaction reactant 2-Acetylpyridine product 1-(3-Nitropyridin-2-yl)ethanone reactant->product 0 °C to rt reagent + HNO3 / H2SO4

Caption: Nitration of 2-acetylpyridine.

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2-Acetylpyridine121.1410.0 g0.0825
Fuming Nitric Acid (90%)63.0115 mL~0.34
Concentrated Sulfuric Acid (98%)98.0840 mL-
Ice-200 g-
Sodium Carbonate (sat. aq.)105.99As needed-
Dichloromethane84.933 x 100 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 2-acetylpyridine (10.0 g, 0.0825 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Once the addition is complete, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-(3-nitropyridin-2-yl)ethanone as a solid.

Expected Yield and Purity:

ParameterValue
Yield60-70%
Purity (by HPLC)>95%
AppearancePale yellow solid
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 1-(3-nitropyridin-2-yl)ethanone to the corresponding amine using iron powder in the presence of an acid. This method is known for its scalability and cost-effectiveness.

Reaction Scheme:

Reduction_Reaction reactant 1-(3-Nitropyridin-2-yl)ethanone product This compound reactant->product Reflux reagent + Fe / HCl

Caption: Reduction of the nitro-intermediate.

Materials and Methods:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 10g scale of nitro compound)Moles
1-(3-Nitropyridin-2-yl)ethanone166.1310.0 g0.0602
Iron Powder (<325 mesh)55.84520.2 g0.362
Ethanol46.07150 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid36.465 mL~0.06
Sodium Hydroxide (10 M aq.)40.00As needed-
Ethyl Acetate88.113 x 100 mL-
Anhydrous Sodium Sulfate142.04~10 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(3-nitropyridin-2-yl)ethanone (10.0 g, 0.0602 mol), ethanol (150 mL), and water (50 mL).

  • To this suspension, add iron powder (20.2 g, 0.362 mol).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise over 15 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • To the remaining aqueous solution, add a 10 M aqueous solution of sodium hydroxide until the pH is approximately 9-10.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Expected Yield and Purity:

ParameterValue
Yield80-90%
Purity (by HPLC)>98%
AppearanceOff-white to light brown solid

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepProductStarting MaterialScaleYield (%)Purity (%)
11-(3-Nitropyridin-2-yl)ethanone2-Acetylpyridine10 g60-70>95
2This compound1-(3-Nitropyridin-2-yl)ethanone10 g80-90>98

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is imperative to perform the reaction at low temperatures with slow, controlled addition of reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.

  • Reduction: The reduction with iron and hydrochloric acid is also exothermic and generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for the preparation of this compound, a key intermediate for preclinical drug discovery programs. The described protocols are robust, high-yielding, and utilize readily available and cost-effective reagents, making them suitable for the production of multi-gram quantities of the target compound with high purity. The detailed experimental procedures and safety considerations outlined herein will aid researchers in the efficient and safe synthesis of this important building block for their drug development endeavors.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 1-(3-Aminopyridin-2-yl)ethanon für Struktur-Wirkungs-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden für die Derivatisierung von 1-(3-Aminopyridin-2-yl)ethanon, einem vielseitigen Molekülgerüst für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR). Die Modifikation der primären Aminogruppe und des Pyridinrings ermöglicht die Synthese einer Vielzahl von Analoga zur Untersuchung ihrer biologischen Aktivität gegen verschiedene Zielmoleküle.

Einleitung

1-(3-Aminopyridin-2-yl)ethanon ist ein wertvoller Baustein in der medizinischen Chemie. Seine Struktur, die eine reaktive primäre Aminogruppe in Nachbarschaft zu einer Acetylgruppe am Pyridinring aufweist, bietet zahlreiche Möglichkeiten für chemische Modifikationen. Derivate dieses Moleküls haben Potenzial als Inhibitoren von Kinasen, als antibakterielle Wirkstoffe und in anderen therapeutischen Bereichen gezeigt.[1][2] Diese Hinweise beschreiben etablierte Protokolle zur Derivatisierung der Aminogruppe durch Acylierung, Sulfonylierung und reduktive Aminierung, um Bibliotheken von Verbindungen für SAR-Studien zu erstellen.

Chemische Eigenschaften des Ausgangsmaterials

EigenschaftWert
Chemische Bezeichnung 1-(3-Aminopyridin-2-yl)ethanon
Alternative Namen 2-Acetyl-3-aminopyridin
CAS-Nummer 13210-25-8
Summenformel C₇H₈N₂O
Molekulargewicht 136.15 g/mol
Reinheit Typischerweise >95%

Derivatisierungsstrategien und Protokolle

Die primäre Aminogruppe von 1-(3-Aminopyridin-2-yl)ethanon ist der primäre Angriffspunkt für die Derivatisierung. Die nachstehenden Protokolle beschreiben Standardverfahren zur Modifikation dieser funktionellen Gruppe.

N-Acylierung der Aminogruppe

Die Acylierung der Aminogruppe führt zur Bildung von Amid-Derivaten. Diese Reaktion wird typischerweise mit Acylchloriden oder Säureanhydriden in Gegenwart einer Base durchgeführt.

Allgemeines Protokoll für die Acylierung mit Acylchloriden:

  • Lösen Sie 1-(3-Aminopyridin-2-yl)ethanon (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).

  • Fügen Sie eine Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (1,5 Äquiv.) hinzu.

  • Kühlen Sie die Reaktionsmischung auf 0 °C.

  • Fügen Sie das entsprechende Acylchlorid (1,1 Äquiv.) tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und die organische Phase extrahiert.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Logischer Arbeitsablauf für die N-Acylierung

start Start: 1-(3-Aminopyridin-2-yl)ethanon dissolve In aprotischem Lösungsmittel lösen (z.B. DCM, THF) start->dissolve add_base Base zugeben (z.B. TEA, DIPEA) dissolve->add_base cool Auf 0 °C kühlen add_base->cool add_acyl_chloride Acylchlorid zugeben cool->add_acyl_chloride react Bei Raumtemperatur rühren (2-12 h) add_acyl_chloride->react workup Wässrige Aufarbeitung und Extraktion react->workup purify Säulenchromatographie workup->purify end Endprodukt: N-(2-Acetylpyridin-3-yl)amid purify->end

Abbildung 1: Arbeitsablauf für die N-Acylierung.

N-Sulfonylierung der Aminogruppe

Die Reaktion mit Sulfonylchloriden führt zur Bildung von Sulfonamid-Derivaten, die als Bioisostere von Carbonsäuren von Interesse sind.[3][4]

Allgemeines Protokoll für die Sulfonylierung:

  • Lösen Sie 1-(3-Aminopyridin-2-yl)ethanon (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Pyridin oder DCM.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie das entsprechende Sulfonylchlorid (1,1 Äquiv.) portionsweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion wird die Mischung in Eiswasser gegossen, um das Produkt auszufällen.

  • Filtrieren Sie den Niederschlag, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Alternativ kann eine wässrige Aufarbeitung mit anschließender Extraktion und säulenchromatographischer Reinigung erfolgen.

Signalisierungsweg für die N-Sulfonylierung

Startmaterial 1-(3-Aminopyridin-2-yl)ethanon Produkt N-(2-Acetylpyridin-3-yl)sulfonamid Startmaterial->Produkt Reaktion Reagenz Sulfonylchlorid (R-SO2Cl) Reagenz->Produkt Bedingungen Base (z.B. Pyridin) 0 °C bis RT Bedingungen->Produkt

Abbildung 2: Schematische Darstellung der N-Sulfonylierung.

Reduktive Aminierung

Die reduktive Aminierung ermöglicht die Einführung von Alkylgruppen an der Aminoposition durch Reaktion mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels.[5]

Allgemeines Protokoll für die reduktive Aminierung:

  • Lösen Sie 1-(3-Aminopyridin-2-yl)ethanon (1,0 Äquiv.) und den entsprechenden Aldehyd oder das Keton (1,2 Äquiv.) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).

  • Fügen Sie eine milde Säure wie Essigsäure (katalytische Menge) hinzu, um die Bildung des Imins zu fördern.

  • Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.

  • Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.) portionsweise hinzu.

  • Rühren Sie die Reaktion für weitere 12-24 Stunden bei Raumtemperatur.

  • Verfolgen Sie den Reaktionsfortschritt mittels DC.

  • Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

  • Extrahieren Sie die wässrige Phase mit DCM.

  • Trocknen Sie die vereinigten organischen Phasen über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie.

Struktur-Wirkungs-Beziehungen (SAR)

Die Derivatisierung von 1-(3-Aminopyridin-2-yl)ethanon ermöglicht die systematische Untersuchung der Auswirkungen von strukturellen Veränderungen auf die biologische Aktivität. Nachfolgend finden Sie eine beispielhafte Tabelle, die quantitative Daten für eine Reihe von hypothetischen Derivaten als Inhibitoren der Januskinase 2 (JAK2) zusammenfasst, basierend auf Literaturdaten für ähnliche 2-Aminopyridin-Gerüste.[1][2]

Tabelle 1: SAR von 1-(3-Aminopyridin-2-yl)ethanon-Derivaten als JAK2-Inhibitoren

VerbindungR-Gruppe (an der 3-Amino-Position)JAK2 IC₅₀ (nM)Selektivität (JAK1/JAK2)
1a -H (Ausgangsmaterial)>10000-
1b -C(O)Ph58015
1c -C(O)-(4-Cl-Ph)25025
1d -SO₂Ph85010
1e -SO₂-(4-Me-Ph)62018
1f -CH₂Ph15045
1g -CH₂(c-Hex)32030

Anmerkung: Die hier dargestellten Daten sind repräsentativ und dienen der Veranschaulichung der SAR. Die tatsächlichen Werte können je nach den spezifischen experimentellen Bedingungen variieren.

Analyse der SAR-Daten:

  • Acylierung (1b, 1c): Die Einführung einer Benzoylgruppe (1b) führt zu einer moderaten Hemmaktivität. Die Substitution des Phenylrings mit einem elektronenziehenden Rest wie Chlor (1c) erhöht die Wirksamkeit, was auf eine mögliche Interaktion im aktiven Zentrum des Enzyms hindeutet.

  • Sulfonylierung (1d, 1e): Sulfonamid-Derivate zeigen ebenfalls eine hemmende Wirkung. Eine elektronenschiebende Methylgruppe am Phenylring (1e) scheint die Aktivität im Vergleich zur unsubstituierten Phenylgruppe (1d) leicht zu verbessern.

  • Reduktive Aminierung (1f, 1g): Die Einführung von Alkylgruppen führt zu einer signifikanten Steigerung der Aktivität. Die Benzylgruppe (1f) zeigt die stärkste Hemmung in dieser Serie, was auf günstige hydrophobe oder π-Stapel-Wechselwirkungen hindeuten könnte.

Fazit

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Vielzahl von Derivaten von 1-(3-Aminopyridin-2-yl)ethanon. Die systematische Anwendung dieser Methoden in Verbindung mit biologischer Testung ermöglicht eine umfassende Untersuchung der Struktur-Wirkungs-Beziehungen und kann zur Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit und Selektivität führen. Es wird empfohlen, die Reaktionsbedingungen für jedes spezifische Substrat zu optimieren, um die Ausbeuten und die Reinheit der Produkte zu maximieren.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 1-(3-Aminopyridin-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(3-aminopyridin-2-yl)ethanone analogs as fluorescent labels for biomolecules. These aminopyridine-based fluorophores offer promising scaffolds for the development of biological probes.[1][2]

Introduction

Fluorescent labeling is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of biomolecules with high sensitivity and specificity. Analogs of this compound represent a class of fluorescent molecules with tunable photophysical properties, making them valuable tools for a range of applications, including protein analysis, immunoassays, and cellular imaging.[1][3] Unsubstituted pyridin-2-amine, a related compound, exhibits a high quantum yield, highlighting the potential of this chemical family as fluorescent probes.[1][2] This document outlines the synthesis, spectroscopic properties, and protocols for labeling biomolecules using these analogs.

Data Presentation: Spectroscopic Properties of Aminopyridine Analogs

The following table summarizes the key spectroscopic properties of various synthesized aminopyridine analogs, providing a basis for selecting the appropriate fluorophore for a specific application.

Compound NumberStructure/SubstituentsλA (nm)λex (nm)λem (nm)Quantum Yield (Φ)Reference
2 Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.34[1]
3 Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.31[1]
5 Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate2703904850.31[1]
8 Diethyl 2-(cyclohexylamino)-6-methylpyridine-3,4-dicarboxylate2583454550.02[1]
9 Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.35[1]
10 Bis(2-methoxyethyl) 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.30[1]
12 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylic acid---0.31[3]
16 Diethyl 2-(cyclohexylamino)-6-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)pyridine-3,4-dicarboxylate--4800.35[1]
17 Diethyl 2-(cyclohexylamino)-6-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)pyridine-3,4-dicarboxylate2553904800.43[1]

Experimental Protocols

Protocol 1: Synthesis of Multisubstituted Aminopyridine Fluorescent Labels

This protocol describes a general method for synthesizing the aminopyridine core structure.[3]

Materials:

  • Rh-catalyst and ligand

  • 1,4-dioxane

  • Vinyl azide derivative

  • Isonitrile derivative

  • Alkyne derivative

  • Ammonium chloride (NH₄Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Dissolve the Rh-catalyst and ligand in 1,4-dioxane in a sealed tube under a nitrogen atmosphere.

  • Add the vinyl azide and isonitrile to the reaction mixture by syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vinyl azide spot disappears.

  • Add NH₄Cl, NaHCO₃, and the alkyne to the reaction mixture.

  • Heat the mixture to 120 °C for 8 hours.

  • After cooling, concentrate the reaction solution in a vacuum.

  • Purify the residue by column chromatography to obtain the final aminopyridine product.

Protocol 2: General Protein Labeling with Amine-Reactive Aminopyridine Analogs

This protocol is a general guideline for labeling proteins with amine-reactive derivatives of the aminopyridine fluorophores (e.g., those modified with a carboxylic acid group for activation). This procedure is adapted from standard protein labeling protocols.[4][5]

Materials:

  • Purified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should be at least 1-2 mg/mL.[4][5]

  • Amine-reactive aminopyridine analog (e.g., NHS-ester or other activated form)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., size-exclusion chromatography) or ultrafiltration device.[4]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-2 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).[4]

  • Prepare the Dye Solution: Immediately before use, dissolve the amine-reactive aminopyridine analog in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]

  • Labeling Reaction: While gently stirring, slowly add a calculated amount of the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or an ultrafiltration device with an appropriate molecular weight cut-off.[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum (λmax) of the dye.[5]

  • Storage: Store the labeled protein under conditions appropriate for the specific protein, typically at 4 °C for short-term storage or -20 °C to -80 °C for long-term storage.[4]

Protocol 3: "Click and Probing" Labeling of Biomolecules

This protocol describes a bioorthogonal labeling strategy using an azide-substituted aminopyridine probe that becomes fluorescent upon reaction with an alkyne-modified biomolecule.[1][3] This "turn-on" fluorescence minimizes background from unreacted probes.[1][6]

Materials:

  • Azide-substituted aminopyridine probe (e.g., compound 15 from the source study)

  • Alkyne-modified biomolecule (e.g., protein modified with a terminal alkyne)

  • Copper(II) sulfate (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Centrifuge

Procedure:

  • Prepare the Reaction Mixture: In a suitable buffer (e.g., a mixture of ethanol and water), combine the alkyne-modified biomolecule, the azide-substituted aminopyridine probe, CuSO₄, and sodium ascorbate.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time may vary depending on the specific reactants but can be around 4 hours.[3]

  • Precipitation and Washing (for proteins):

    • Add five volumes of methanol to precipitate the labeled protein.[3]

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]

    • Discard the supernatant.

    • Wash the protein pellet three times with methanol.[3]

  • Resuspension: Redissolve the purified, labeled protein in a suitable buffer (e.g., PBS containing 2% SDS).[3]

  • Analysis: Analyze the labeled biomolecule using fluorescence spectroscopy or other appropriate methods to confirm the successful click reaction and fluorescence turn-on.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Protein Labeling cluster_click Protocol 3: Click & Probing s1 Rh-catalyzed coupling of vinyl azide and isonitrile s2 Tandem cyclization with alkyne s1->s2 Intermediate Formation s3 Purification (Column Chromatography) s2->s3 Crude Product s_out s_out s3->s_out Aminopyridine Fluorophore l1 Prepare Protein Solution l3 Conjugation Reaction (Amine-Reactive Dye) l1->l3 l2 Prepare Dye Stock Solution l2->l3 l4 Purification (Size-Exclusion) l3->l4 l_out l_out l4->l_out Labeled Protein c1 Alkyne-Modified Biomolecule c3 Cu(I)-Catalyzed Click Reaction c1->c3 c2 Azide-Aminopyridine Probe c2->c3 c4 Purification c3->c4 Fluorescence 'Turn-On' c_out c_out c4->c_out Fluorescently Labeled Biomolecule

Caption: Experimental workflow for synthesis and biomolecule labeling.

signaling_pathway cluster_labeling_process Bioorthogonal 'Click and Probing' Mechanism azide_probe Azide-Aminopyridine (Non-Fluorescent) click_reaction Click Reaction (Cu(I) catalyst) azide_probe->click_reaction alkyne_biomolecule Alkyne-Modified Biomolecule alkyne_biomolecule->click_reaction triazole_product Triazole-Aminopyridine (Highly Fluorescent) click_reaction->triazole_product Covalent Bond Formation Fluorescence 'Turn-On' labeled_biomolecule Labeled Biomolecule triazole_product->labeled_biomolecule Attached to

Caption: Mechanism of "Click and Probing" fluorescence activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-(3-Aminopyridin-2-yl)ethanone, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues that can lead to low yields and impurities in the synthesis of this compound.

FAQ 1: What are the common synthetic routes to this compound and their respective challenges?

There are several synthetic pathways to produce this compound, each with its own set of challenges that can impact yield. The primary routes start from readily available pyridine derivatives.

Route 1: From 2-Halopyridine Derivatives

This approach involves the amination of a 2-halo-3-acetylpyridine derivative.

  • Starting Materials: 3-Acetyl-2-chloropyridine or 3-Acetyl-2-fluoropyridine.[1]

  • Key Challenge: The halogen displacement with an amine source (e.g., ammonia) can be sluggish and may require elevated temperatures and pressures, potentially leading to side reactions.

Route 2: From 2-Amino-3-cyanopyridine

This route utilizes a Grignard reaction to introduce the acetyl group.

  • Starting Material: 2-Amino-3-cyanopyridine.[1]

  • Key Challenge: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. The work-up procedure is also critical to hydrolyze the intermediate imine to the desired ketone.

Route 3: Directed ortho-Metalation of a Protected 2-Aminopyridine

This multi-step synthesis involves protecting the amino group, followed by directed metalation and acylation.

  • Starting Material: 2-Aminopyridine.

  • Key Challenge: This route involves multiple steps, including protection and deprotection, which can lower the overall yield. The metalation step using strong bases like LDA requires cryogenic temperatures and an inert atmosphere.[1]

A summary of yields for a multi-step synthesis starting from 2-Fluoropyridine is presented below.

StepReactionReagentsConditionsYield (%)
1Lithiation and Acylation of 2-FluoropyridineLDA, then an acetylating agentTHF, -70°C-
2OxidationCrO₃Acetone, 3 h84
3AminationNH₃, H₂OHeating90

Table 1: Reported yields for a multi-step synthesis of this compound.[1]

Troubleshooting Low Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from incomplete reactions, side product formation, or product degradation. Below are common causes and troubleshooting strategies for different synthetic routes.

Issue 1: Incomplete Reaction

  • Possible Cause (All Routes): Insufficient reaction time or temperature. The purity of starting materials and reagents can also significantly affect the reaction rate.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

    • Ensure all reagents and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like Grignard synthesis.

    • Optimize reaction temperature and time based on literature procedures or systematic experimentation.

Issue 2: Side Product Formation

  • Possible Cause (Route 1): In the amination of 2-halo-3-acetylpyridine, side reactions such as dimerization or polymerization of the starting material can occur at high temperatures.

  • Solution:

    • Screen different ammonia sources (e.g., aqueous ammonia, ammonia in an organic solvent, or ammonium salts with a base).

    • Optimize the reaction temperature and pressure to favor the desired substitution reaction.

    • Consider using a palladium-catalyzed amination (Buchwald-Hartwig amination) for milder reaction conditions, which can improve selectivity and yield.

  • Possible Cause (Route 2): In the Grignard reaction with 2-amino-3-cyanopyridine, the Grignard reagent can react with the amino group.

  • Solution:

    • Protect the amino group with a suitable protecting group (e.g., Boc or Pivaloyl) before the Grignard reaction. The protecting group can be removed in a subsequent step.

  • Possible Cause (General): Over-acetylation or di-acetylation can be a problem in related syntheses and might occur if the reaction conditions are too harsh.[2]

  • Solution:

    • Use a stoichiometric amount or only a slight excess of the acetylating agent.[2]

    • Control the reaction temperature carefully, as acetylation reactions can be exothermic.[2]

Issue 3: Product Degradation or Loss During Work-up and Purification

  • Possible Cause: The aminopyridine moiety can be sensitive to strongly acidic or basic conditions during work-up. The product may also be partially soluble in the aqueous phase during extraction.

  • Solution:

    • Use mild acids or bases for pH adjustments during the work-up procedure.

    • Saturate the aqueous layer with sodium chloride (brining out) to reduce the solubility of the product and improve extraction efficiency.

    • If the product is prone to degradation on silica gel, consider alternative purification methods such as recrystallization or purification using a different stationary phase (e.g., alumina).

Purification Challenges

Question: I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?

  • Common Impurities: Unreacted starting materials, reagents, and side products. Colored impurities may also form due to oxidation.[2]

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures.

    • Column Chromatography: Silica gel column chromatography is a standard technique for separating compounds with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate can be effective.

    • Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with a small amount of activated charcoal. The solution should be heated briefly and then filtered hot to remove the charcoal before crystallization. Use charcoal sparingly as it can adsorb the desired product.[2]

    • Acid-Base Extraction: The basicity of the aminopyridine allows for purification by acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the pure product is re-extracted with an organic solvent.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Synthesis from 3-Acetyl-2-chloropyridine (Route 1)
  • Reaction Setup: In a sealed pressure vessel, dissolve 3-acetyl-2-chloropyridine in a suitable solvent (e.g., 1,4-dioxane or ethanol).

  • Amination: Add an excess of aqueous ammonia to the solution.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 2-Amino-3-cyanopyridine (Route 2)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether or THF.

  • Reaction with Cyanopyridine: Cool the Grignard reagent to 0 °C and slowly add a solution of 2-amino-3-cyanopyridine in anhydrous THF.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Acid Hydrolysis: Add dilute hydrochloric acid and stir the mixture to hydrolyze the intermediate imine to the ketone.

  • Work-up and Extraction: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflows and troubleshooting logic.

Caption: Workflow for the synthesis of this compound from 3-Acetyl-2-chloropyridine.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Time/Temp, Check Reagent Purity incomplete->optimize_conditions check_side_products Analyze for Side Products complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No optimize_selectivity Optimize Reaction Conditions (e.g., milder catalyst, protecting groups) side_products_present->optimize_selectivity check_workup Review Work-up & Purification no_side_products->check_workup optimize_workup Optimize Extraction pH, Use Brine, Alternative Purification check_workup->optimize_workup

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 1-(3-Aminopyridin-2-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 1-(3-Aminopyridin-2-yl)ethanone using normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used and cost-effective stationary phase for this type of purification.[1] However, because this compound is a basic amine, it can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing. If significant tailing is observed, consider using deactivated (neutral) silica gel or alumina.[2] To mitigate this interaction on standard silica, it is often effective to add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent.

Q2: How do I select an appropriate eluent (mobile phase) for the separation?

A2: The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.[1] A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can systematically increase the proportion of ethyl acetate to achieve the desired Rf. If higher polarity is needed, small amounts of methanol can be added to the ethyl acetate.

Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is often a sign of strong interaction between the analyte and the stationary phase, which is common for basic compounds like aminopyridines on acidic silica gel.[3] It can also be caused by overloading the sample or using a solvent in which the compound is not fully soluble.

  • Solution: Add 0.1-1% triethylamine or a few drops of aqueous ammonia to your TLC developing solvent. This will neutralize the acidic sites on the silica and result in more compact spots. Ensure your sample is fully dissolved before spotting it on the plate.

Q4: How can I visualize the spots of this compound on a TLC plate?

A4: this compound, containing a pyridine ring, is UV-active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent green background.[4] For chemical staining, a potassium permanganate (KMnO₄) dip can be used, which reacts with many organic compounds. Additionally, specific stains like ninhydrin can be used to detect the primary amine group, which will typically show up as a colored spot upon heating.[5]

Q5: Should I use wet or dry loading for my sample?

A5: Dry loading is highly recommended for this compound.[6] This involves pre-adsorbing your crude sample onto a small amount of silica gel before carefully adding it to the top of the column. This technique generally leads to better separation and sharper bands compared to wet loading, especially if the compound has limited solubility in the initial, less polar eluent.[6]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound Not Eluting (Stuck at the top of the column)1. Eluent polarity is too low. 2. Strong irreversible binding to the acidic silica gel.3. Compound may have decomposed on the column.[2]1. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).2. If tailing was observed on TLC, add 0.5-1% triethylamine to the eluent to reduce strong interactions.3. Test the stability of your compound on a small amount of silica in a vial before running the column.[2]
Compound Eluting Too Quickly (In the first few fractions or with the solvent front)1. Eluent polarity is too high. 2. Column is cracked or channeling. 1. Start with a less polar solvent system (e.g., a higher percentage of hexanes). Always base your starting polarity on prior TLC analysis.[2]2. Repack the column, ensuring the silica bed is level and free of air bubbles or cracks.
Poor Separation of Product and Impurities 1. Inappropriate solvent system. 2. Column was overloaded with crude material.3. Bands are diffuse due to poor loading technique or tailing.1. Perform extensive TLC analysis with different solvent systems to find one that maximizes the separation (ΔRf) between your product and the impurities.2. Use a proper ratio of stationary phase to sample weight, typically ranging from 20:1 to 100:1.[1]3. Use the dry loading method for sharper bands.[6] If tailing is an issue, add a basic modifier like triethylamine to the eluent.
Fractions are Tailing (Product elutes over a large number of fractions)1. Strong interaction with silica gel. 2. Solvent polarity is not increasing fast enough during a gradient elution.1. Add 0.1-1% triethylamine to the mobile phase to block acidic silanol sites.2. Once the compound begins to elute, you can often increase the eluent polarity more significantly to speed up the elution of the tailing end without co-eluting impurities.[2]

Experimental Protocol

This protocol outlines the purification of this compound using the dry loading method.

I. Preparation and TLC Analysis

  • Develop a TLC System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Test various eluent systems (e.g., start with 70:30 Hexanes:Ethyl Acetate) to find a system where the product has an Rf of 0.2-0.3.

    • Add 0.5% triethylamine to the chosen system to check for and mitigate tailing.

II. Column Packing (Slurry Method)

  • Select a column of appropriate size for the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the column, continuously tapping the side to ensure even packing.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[1]

III. Sample Loading (Dry Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the packed column.

  • Gently add a thin protective layer of sand over the sample.

IV. Elution and Fraction Collection

  • Carefully add the eluent to the column without disturbing the top layer of sand.

  • Begin elution, starting with the low-polarity solvent system determined by TLC.

  • Collect fractions of a consistent volume in test tubes.

  • If a gradient elution is needed, gradually increase the percentage of the polar solvent to elute the compounds of interest.

V. Fraction Analysis

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Spot every few fractions on a single TLC plate for easy comparison.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Data Summary

Table 1: Example TLC Solvent System Development
Solvent System (Hexanes:Ethyl Acetate + 0.5% Et₃N)Rf of Impurity A (Less Polar)Rf of this compoundRf of Impurity B (More Polar)Comments
80:200.550.100.00Product has low Rf; increase polarity.
70:300.700.250.05Optimal. Good separation and ideal Rf for the product.
50:500.850.500.20Product Rf is too high; poor separation from impurity A.
Table 2: Key Purification Parameters
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard, effective, and economical.[1]
Stationary Phase:Sample Ratio 50:1 (w/w)Ensures good separation without overloading.[1]
Sample Loading Method Dry LoadingProvides sharper bands and better resolution.[6]
Eluent Modifier 0.1 - 1% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic silica.
Optimal Product Rf ~0.2 - 0.3Allows for good separation from both more polar and less polar impurities.[1]

Visualizations

G Experimental Workflow for Column Chromatography cluster_prep Phase 1: Preparation cluster_exec Phase 2: Elution cluster_anal Phase 3: Analysis cluster_end Phase 4: Final Product prep Preparation exec Execution anal Analysis end Result TLC 1. TLC Analysis (Find Eluent with Rf ≈ 0.25) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Pre-adsorb on Silica) Pack->Load Elute 4. Elute with Solvent (Start with low polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Experimental workflow for the column chromatography purification process.

G Troubleshooting Logic for Poor Separation start Problem: Poor Separation q1 Are spots streaking on TLC plate? start->q1 a1_yes Add 0.5% Triethylamine to Eluent q1->a1_yes Yes q2 Is the product Rf between 0.2 and 0.3? q1->q2 No a1_yes->q2 a2_no Re-optimize Eluent System using TLC q2->a2_no No q3 Was the column overloaded? q2->q3 Yes a3_yes Re-run with less sample (Use >50:1 Silica:Sample ratio) q3->a3_yes Yes a3_no Consider using a longer column or finer mesh silica for higher resolution q3->a3_no No

Caption: A logical diagram for troubleshooting poor separation results.

References

Technical Support Center: Synthesis of 1-(3-Aminopyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Aminopyridin-2-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important class of compounds, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

This section details specific experimental problems, their probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After carrying out the reaction and work-up, you observe a very low yield of the target this compound derivative, or none at all, as confirmed by TLC or LC-MS analysis.

Potential Causes & Solutions:

  • Deactivation of the Pyridine Ring: The pyridine ring is electron-deficient, which makes it inherently less reactive towards common synthetic transformations like Friedel-Crafts acylation. The nitrogen lone pair can also complex with Lewis acid catalysts, further deactivating the ring.[1]

    • Solution: Consider alternative synthetic strategies that do not rely on direct acylation of the aminopyridine, such as a reaction involving a pre-functionalized pyridine derivative. For instance, a starting material with a directing group that enhances the reactivity of the C2 position could be employed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical for the successful synthesis of aminopyridine derivatives.[2][3]

    • Solution: A systematic optimization of reaction conditions is recommended. For multicomponent reactions leading to aminopyridine derivatives, it has been shown that increasing the temperature from room temperature to 80°C can significantly improve yields.[2][3] Solvent-free conditions have also been reported to be effective in some cases.[2][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS. If the reaction stalls, a slight increase in temperature or an extension of the reaction time might be necessary. Ensure that all reagents are of high purity and are added in the correct stoichiometry.

Issue 2: Formation of Multiple Products and Isomeric Byproducts

Symptoms: Your crude product analysis (e.g., by 1H NMR or LC-MS) shows the presence of multiple spots or peaks, indicating a mixture of isomers or other byproducts.

Potential Causes & Solutions:

  • Lack of Regioselectivity: In reactions such as acylation or halogenation, the incoming substituent may add to different positions on the pyridine ring, leading to a mixture of isomers.[1]

    • Solution: The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the desired isomer.[1] Additionally, employing a directing group on the pyridine ring can enhance the formation of the target product. A robust purification strategy, such as column chromatography with a carefully selected eluent system (e.g., gradient elution), is often necessary to separate isomers.[1]

  • Self-Condensation or Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases, the starting materials or the product itself can undergo self-condensation or polymerization, leading to a complex mixture of byproducts.

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents. Using a more dilute reaction mixture can sometimes suppress these side reactions.

Issue 3: Product Degradation or Instability

Symptoms: The isolated product appears discolored, or its purity decreases over time, even when stored.

Potential Causes & Solutions:

  • Air/Light Sensitivity: Aminopyridine derivatives can be sensitive to air and light, leading to oxidative degradation. The amino group is particularly susceptible to oxidation.

    • Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial to protect it from light. If possible, store it at a low temperature.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of certain functional groups on the derivative.

    • Solution: Ensure that the final product is thoroughly dried before storage. Using a desiccator or drying under high vacuum can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate during the synthesis of this compound derivatives?

A1: Besides the formation of isomeric byproducts, several other side reactions can occur:

  • Over-acylation: If the reaction conditions are too harsh, the amino group can also be acylated, leading to the formation of a di-acylated byproduct.

  • Ring Opening/Rearrangement: In the presence of strong nucleophiles or under harsh reaction conditions, the pyridine ring can potentially undergo cleavage or rearrangement.

  • Formation of Pyridones: In some syntheses involving acylation of aminopyridines, the formation of pyridone byproducts has been observed.[4] For instance, heating N-(3-oxoalkenyl)chloroacetamides with pyridine can lead to pyridin-2(1H)-ones.[4]

  • Formation of Azopyridines: During reduction reactions, such as the reduction of a nitropyridine precursor, azopyridine compounds can form as byproducts.[5]

Q2: How can I effectively purify my this compound derivative?

A2: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is one of the most effective methods for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexane is a good starting point.

  • Recrystallization: If the product is a solid and has moderate purity, recrystallization from a suitable solvent can be a highly effective purification method.

  • Extraction: A liquid-liquid extraction can be used during the work-up to remove acidic or basic impurities. For example, washing the organic layer with a dilute aqueous acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.

Q3: What analytical techniques are most suitable for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic and chromatographic techniques is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information about the molecule and is excellent for identifying the desired product and any structural isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for assessing the purity of the sample and identifying the molecular weights of different components in a mixture.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

Visualizing Potential Reaction Pathways

The following diagram illustrates a generalized synthetic pathway and potential side reactions.

Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start Starting Materials (e.g., Aminopyridine Precursor + Acylating Agent) Product Desired Product This compound Derivative Start->Product Desired Reaction Isomers Isomeric Byproducts (e.g., acylation at C4 or C6) Start->Isomers Lack of Regioselectivity Over-acylation Di-acylated Product (acylation on amino group) Start->Over-acylation Harsh Conditions Polymerization Polymerization/Degradation Start->Polymerization High Temperature Pyridone Pyridone Formation Product->Pyridone Rearrangement

Caption: A flowchart illustrating the desired synthetic pathway and potential competing side reactions.

Experimental Protocols

General Protocol for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Spot a small amount of the reaction mixture, the starting material, and a co-spot (starting material and reaction mixture) on a TLC plate.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with iodine or potassium permanganate).

  • The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.

General Protocol for Column Chromatography Purification
  • Prepare a slurry of silica gel in the initial eluent (a low polarity solvent mixture, e.g., 10% ethyl acetate in hexane).

  • Pack a glass column with the silica gel slurry.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(3-Aminopyridin-2-yl)ethanone Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for coupling reactions involving 1-(3-Aminopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate stem from the electronic properties of the pyridine ring and the presence of the amino and acetyl groups. The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst.[1] The ortho-acetyl group can also influence the steric and electronic environment of the coupling site.

Q2: Which cross-coupling reactions are commonly employed for the functionalization of this compound?

A2: The most common cross-coupling reactions for this type of substrate are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and amide coupling reactions.

Q3: Is it necessary to protect the amino group of this compound before performing a cross-coupling reaction?

A3: While it is possible to perform coupling reactions on the unprotected amine, success is highly dependent on the reaction conditions. Protecting the amino group, for example as an acetamide, can be an effective strategy to prevent catalyst inhibition and improve yields. The protecting group can be removed after the coupling reaction.

Q4: What are common side reactions to be aware of during Suzuki-Miyaura coupling with this substrate?

A4: Common side reactions include:

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water. This can be minimized by using anhydrous conditions or by using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.

  • Dehalogenation: The aryl halide starting material is reduced. This can be caused by hydride sources in the reaction mixture.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield

Potential Cause Troubleshooting Step
Catalyst Inhibition 1. Switch Ligand: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.
Inactive Catalyst System 1. Aryl Halide Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require a more active catalyst system. 2. Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.
Suboptimal Base Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. The solubility of the base can also play a role.
Poor Solubility Solvent Screening: Screen different solvents or solvent mixtures (e.g., dioxane, toluene, DMF, with or without water) to ensure all components are sufficiently soluble.
Side Reactions See "Common Side Reactions" in the FAQ section for mitigation strategies.
Buchwald-Hartwig Amination

Issue: Low or no product yield

Potential Cause Troubleshooting Step
Catalyst Deactivation 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands.[2] 2. Use a Pre-catalyst: Pre-formed palladium catalysts can be more effective.
Inappropriate Base 1. Base Strength: Strong bases like NaOt-Bu or LHMDS are commonly used, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and may be more compatible with sensitive functional groups.[3] 2. Base Solubility: Ensure the base is soluble in the reaction solvent.
Steric Hindrance For sterically hindered amines or aryl halides, higher reaction temperatures and longer reaction times may be necessary.
Side Reactions Beta-hydride elimination can be a side reaction. The choice of ligand can influence this.
Amide Coupling

Issue: Low or no product yield

Potential Cause Troubleshooting Step
Low Nucleophilicity of the Amine The 3-amino group of the pyridine ring may have reduced nucleophilicity. Consider using more powerful coupling agents or alternative activation methods.
Ineffective Coupling Reagent 1. Screen Coupling Reagents: Standard reagents like HATU, HOBt/EDC may not be sufficient. Consider phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HBTU). 2. Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the amine.
Inappropriate Base A non-nucleophilic organic base like DIPEA or triethylamine is typically required to neutralize the acid formed during the reaction.
Poor Solubility Ensure both the activated acid and the amine are soluble in the chosen solvent (e.g., DMF, DCM, THF).

Data Presentation

The following tables summarize representative reaction conditions for coupling reactions of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Palladium Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085-95
Pd₂(dba)₃XPhosK₃PO₄t-BuOH11080-90
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O10060-80
PdCl₂(dppf)-K₂CO₃DMF9075-85

Data is illustrative and based on couplings of various bromopyridine derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Derivatives

Palladium Catalyst Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂BINAPNaOt-BuToluene10080-95
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11075-90
Pd(OAc)₂RuPhosLHMDSTHF6570-85

Data is illustrative and based on aminations of various bromopyridine derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst, the ligand, and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst_inhibition Suspect Catalyst Inhibition? start->catalyst_inhibition inactive_catalyst Is the Catalyst System Active Enough? catalyst_inhibition->inactive_catalyst No solution1 Use bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. Use a palladium pre-catalyst. catalyst_inhibition->solution1 Yes side_reactions Side Reactions Observed? inactive_catalyst->side_reactions No solution2 For aryl chlorides, use more active catalyst systems. Switch from Pd(PPh3)4 to a more modern catalyst. inactive_catalyst->solution2 Yes solution3 Protodeboronation: Use boronic esters, anhydrous conditions. Homocoupling: Degas thoroughly. Dehalogenation: Avoid hydride sources. side_reactions->solution3 Yes

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Filter, and Extract cool->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Amide_Coupling_Logic cluster_activation Activation Method start Amide Coupling of This compound activation Activate Carboxylic Acid start->activation coupling Couple with Amine activation->coupling coupling_reagent Use Coupling Reagent (e.g., HATU, PyBOP) activation->coupling_reagent acid_chloride Form Acid Chloride (e.g., (COCl)2, SOCl2) activation->acid_chloride product Amide Product coupling->product

Caption: Logical relationship for amide bond formation strategies.

References

Troubleshooting guide for the nucleophilic substitution of 1-(3-Aminopyridin-2-yl)ethanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 1-(3-Aminopyridin-2-yl)ethanone analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the nucleophilic substitution of this compound analogs?

A1: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulty in achieving complete conversion of the starting material. These issues can arise from the inherent electronic properties of the aminopyridine ring, steric hindrance, the nature of the nucleophile and leaving group, and suboptimal reaction conditions.

Q2: How does the electronic nature of the this compound scaffold affect nucleophilic substitution?

A2: The pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, the presence of the amino group at the 3-position, an electron-donating group, can decrease the electrophilicity of the ring, making it less reactive towards nucleophiles compared to pyridines with electron-withdrawing groups. The acetyl group at the 2-position, being electron-withdrawing, can partially counteract this effect and activate the ring for substitution, particularly at the positions ortho and para to the activating group.

Q3: What are the most common side reactions to look out for?

A3: Common side reactions include:

  • N-alkylation or N-arylation of the amino group: The exocyclic amino group can compete with the desired nucleophile, leading to the formation of dimers or polymers.

  • Reaction at the acetyl group: Strong nucleophiles may attack the carbonyl carbon of the acetyl group.

  • Ring opening: Under harsh basic conditions, the pyridine ring can be susceptible to cleavage.

  • Formation of isomeric products: Depending on the substitution pattern of the analog and the reaction conditions, substitution at other positions on the pyridine ring may occur.

Troubleshooting Guide

Problem 1: Low or No Reaction Conversion
Possible Cause Suggested Solution
Insufficiently activated pyridine ring: The electron-donating amino group deactivates the ring towards nucleophilic attack.Increase reaction temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for decomposition of starting materials or products.Use a stronger nucleophile: A more reactive nucleophile may be required to attack the less electrophilic ring.Activate the pyridine ring: If possible, convert the amino group to a more electron-withdrawing group (e.g., nitro) before substitution and then reduce it back to an amino group post-substitution.
Poor leaving group: The chosen leaving group is not readily displaced.Select a better leaving group: Halogens are common leaving groups. The reactivity order is generally F > Cl > Br > I for SNAr reactions.
Steric hindrance: Bulky substituents on the pyridine ring or the nucleophile may prevent the reaction from occurring.Use a less sterically hindered nucleophile or substrate analog if possible. Increase reaction time and/or temperature.
Low concentration of reactants: The reaction rate may be too slow at low concentrations.Increase the concentration of the reactants.
Problem 2: Low Product Yield
Possible Cause Suggested Solution
Side reactions: Formation of byproducts consumes starting material and reduces the yield of the desired product.Optimize reaction conditions: Lowering the reaction temperature may improve selectivity and reduce side reactions.Protect the amino group: Temporarily protecting the 3-amino group with a suitable protecting group (e.g., Boc, Ac) can prevent its participation in side reactions.Use a milder base: If a base is used, switching to a non-nucleophilic, sterically hindered base can minimize its interference with the main reaction.
Product degradation: The desired product may be unstable under the reaction conditions.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Work-up the reaction at a lower temperature.
Inefficient purification: Loss of product during work-up and purification steps.Optimize the purification method: Explore different chromatography conditions (e.g., column material, eluent system) or consider recrystallization.
Problem 3: Formation of Multiple Products
Possible Cause Suggested Solution
Lack of regioselectivity: The nucleophile attacks different positions on the pyridine ring.Modify the electronic properties of the substrate: Introducing or modifying substituents can direct the nucleophilic attack to the desired position.Change the solvent: The polarity of the solvent can influence the regioselectivity of the reaction.
Reaction with the acetyl group: The nucleophile attacks the carbonyl carbon.Use a softer nucleophile: Softer nucleophiles have a lower tendency to attack hard electrophilic centers like carbonyl carbons.Protect the acetyl group: If feasible, protect the ketone functionality.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can be optimized to improve the yield of a nucleophilic substitution reaction on a 1-(3-amino-5-bromo-pyridin-2-yl)ethanone analog with a generic amine nucleophile.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF802435
2K₂CO₃DMF1201255
3Cs₂CO₃DMF1201265
4K₂CO₃Dioxane1002440
5NaHTHF651870
6LiHMDSTHF0 to rt675

Note: This data is illustrative and specific results will vary depending on the exact substrates and reagents used.

Experimental Protocols

Representative Protocol for Nucleophilic Amination of a 2-Halo-3-aminopyridine Analog

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-(3-Amino-5-bromo-pyridin-2-yl)ethanone analog (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, Dioxane, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 1-(3-amino-5-bromo-pyridin-2-yl)ethanone analog and the base.

  • Add the anhydrous solvent and stir the mixture for 15 minutes at room temperature.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start prep Prepare Reactants (Substrate, Nucleophile, Base) start->prep reaction Reaction Setup (Inert atmosphere, Solvent) prep->reaction heating Heating & Monitoring (TLC/LC-MS) reaction->heating workup Reaction Work-up (Quenching, Extraction) heating->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end troubleshooting_tree decision decision solution solution start Reaction Issue? q1 Low/No Conversion? start->q1 Yes q2 Low Yield? start->q2 No q1->q2 No s1a Increase Temperature Use Stronger Nucleophile Change Leaving Group q1->s1a Yes q3 Multiple Products? q2->q3 No s2a Optimize Conditions Protect Amino Group Use Milder Base q2->s2a Yes s3a Modify Substrate Electronics Change Solvent Protect Acetyl Group q3->s3a Yes end Consult Further Literature q3->end No

Improving the stability of 1-(3-Aminopyridin-2-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Aminopyridin-2-yl)ethanone. The information provided is intended to help improve the stability of the compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For extended storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as darkening or yellowing, is a common indicator of degradation. This is often due to oxidation or exposure to light. It is crucial to store the compound protected from light and in a container with minimal headspace to reduce exposure to oxygen.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, the degradation of this compound can lead to the formation of impurities, which may interfere with your experiments and lead to inconsistent results. It is recommended to use freshly opened or properly stored material and to periodically check the purity of your sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the likely degradation pathways for this compound?

A4: Based on studies of similar aminopyridine compounds, the primary degradation pathways are likely to be oxidative. The amino group and the nitrogen atom in the pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and nitro derivatives. Hydrolysis under strongly acidic or basic conditions could also contribute to degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Visible changes in the compound (e.g., color change, clumping) Exposure to light, moisture, or oxygen.Store the compound in an amber vial or a light-blocking container. Ensure the container is tightly sealed and consider storing it in a desiccator. For long-term storage, purge the container with an inert gas.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) Chemical degradation due to improper storage or handling.Review your storage conditions. If degradation is suspected, it is best to use a fresh batch of the compound. For sensitive experiments, re-purify the compound if possible.
Inconsistent biological or chemical assay results Presence of degradation products interfering with the assay.Confirm the purity of the this compound stock. If impurities are detected, use a freshly opened vial or a newly purchased batch. Consider if any of the degradation products could be active in your assay.
Precipitation in stock solutions Poor solubility or degradation of the compound in the chosen solvent.Ensure the chosen solvent is appropriate and that the concentration is not above the solubility limit. Prepare fresh solutions before use and avoid long-term storage of solutions, especially at room temperature. If solutions must be stored, keep them at low temperatures and protected from light.

Quantitative Stability Data

Storage Condition Duration Compound Purity Retained
Refrigerated (4°C), protected from light6 months4-Aminopyridine>95%[1][2]
Room Temperature (22-24°C), protected from light6 months4-Aminopyridine>95%[1][2]
Elevated Temperature (37°C), protected from light1 month4-Aminopyridine>95%[1][2]
Refrigerated (4°C), protected from light6 months3,4-Diaminopyridine>95%[1][2]
Room Temperature (22-24°C), protected from light6 months3,4-Diaminopyridine>95%[1][2]
Elevated Temperature (37°C), protected from light1 month3,4-Diaminopyridine>95%[1][2]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Stability-Indicating HPLC Method

This method can be used to assess the purity and stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization for your specific instrumentation and sample.

Visualizations

degradation_pathway A This compound B 1-(3-Amino-1-oxido-pyridin-2-yl)ethanone (N-Oxide) A->B Oxidation C 1-(3-Nitropyridin-2-yl)ethanone A->C Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_observation Observation cluster_analysis Analysis cluster_action Action Recommended Storage Cool, Dry, Dark Inert Atmosphere Visual Inspection Color Change? Physical Change? Recommended Storage->Visual Inspection Improper Storage Light, Heat, Moisture Oxygen Exposure Improper Storage->Visual Inspection Optimize Storage Adjust Storage Conditions Improper Storage->Optimize Storage Purity Check HPLC Analysis Visual Inspection->Purity Check If changes observed Forced Degradation Identify Degradants Purity Check->Forced Degradation To understand instability Use Fresh Sample Use New Batch or Repurify Purity Check->Use Fresh Sample If purity is low

Caption: Troubleshooting workflow for stability issues of this compound.

References

Navigating Catalyst Selection for 1-(3-Aminopyridin-2-yl)ethanone Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing catalytic reactions involving 1-(3-Aminopyridin-2-yl)ethanone. The primary focus is on the Friedländer annulation, a cornerstone reaction for the synthesis of pyrido[2,3-b]quinolines and 1,5-naphthyridines, which are key scaffolds in medicinal chemistry. This guide offers structured data, detailed experimental protocols, and visual aids to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is a valuable precursor for the synthesis of fused heterocyclic compounds, most notably substituted 1,5-naphthyridines. This is typically achieved through the Friedländer annulation reaction, which involves the condensation of an o-aminoaryl ketone with a compound containing an active α-methylene group.[1][2]

Q2: Which catalysts are most commonly employed for the Friedländer reaction with this substrate?

A2: A range of catalysts can be used, and the optimal choice depends on the specific reactants and desired reaction conditions. Commonly used catalysts include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and trifluoroacetic acid are effective.[2]

  • Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been shown to be efficient.[1][3]

  • Bases: Both inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH), and organic bases such as choline hydroxide can catalyze the reaction.[3][4]

  • Other Catalysts: Iodine has also been reported as an effective catalyst for related syntheses.[1]

Q3: Can this reaction be performed under catalyst-free conditions?

A3: Yes, the Friedländer reaction can sometimes be carried out by heating the reactants at elevated temperatures (150-220°C), often in a suitable solvent or under solvent-free conditions.[4] However, the use of a catalyst generally allows for milder reaction conditions, shorter reaction times, and often results in higher yields.

Q4: How can I improve the regioselectivity of the reaction when using unsymmetrical ketones?

A4: Poor regioselectivity is a common issue. To favor the formation of the 2-substituted product, you can employ specific amine catalysts like the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane).[5][6] Additionally, experimental conditions such as the slow addition of the methyl ketone substrate and higher reaction temperatures can improve regioselectivity.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution
Inactive Catalyst - Use a fresh batch of catalyst. - For Lewis acids, ensure anhydrous conditions as moisture can lead to deactivation. - If using a solid-supported catalyst, check for leaching or poisoning.
Suboptimal Reaction Conditions - Temperature: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating.[6] - Solvent: The choice of solvent can significantly influence the reaction. Consider screening solvents with different polarities (e.g., ethanol, water, toluene, or solvent-free conditions).[3][6] - Catalyst Loading: Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.
Poor Quality of Starting Materials - Verify the purity of this compound and the active methylene compound using techniques like NMR or melting point analysis. Impurities can inhibit the catalyst or lead to side reactions.[6]
Insufficient Reaction Time - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer duration to reach completion.[6]

G start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst. Ensure anhydrous conditions. check_catalyst->solution_catalyst No check_purity Are starting materials pure? check_conditions->check_purity Yes solution_conditions Optimize temperature, solvent, and catalyst loading. check_conditions->solution_conditions No check_time Is reaction time sufficient? check_purity->check_time Yes solution_purity Purify starting materials. check_purity->solution_purity No solution_time Extend reaction time and monitor progress (TLC/LC-MS). check_time->solution_time No

Problem 2: Formation of Significant Byproducts
Potential CauseRecommended Solution
Self-Condensation of the Ketone - If using a base catalyst, consider switching to an acid catalyst. - Add the active methylene compound slowly to the reaction mixture containing this compound and the catalyst.
Poor Regioselectivity with Unsymmetrical Ketones - As mentioned in the FAQs, use a regioselective catalyst like TABO.[5][6] - Adjusting the reaction temperature and the rate of addition of the ketone can also influence the regiochemical outcome.[5]
Decomposition of Starting Material or Product - If using high temperatures, consider if the starting materials or the product are thermally stable under those conditions. - If using a strong acid or base, it might be causing degradation. Try using a milder catalyst.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for achieving high efficiency in the synthesis of naphthyridines. Below is a comparative summary of various catalysts used in Friedländer-type reactions for the synthesis of substituted naphthyridines from aminopyridines. While not all examples use this compound specifically, the data provides a strong starting point for catalyst screening.

Table 1: Comparison of Catalysts for the Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [3]

Catalyst (1 mol%)SolventTemperature (°C)Time (h)Yield (%)
Choline hydroxideH₂O50694
LiOHH₂O501265
NaOHH₂O501252
KOHH₂O501271
CeCl₃·7H₂ONone (Grinding)Room Temp0.0894

Table 2: Yields of Substituted 1,8-Naphthyridines via Friedländer Reaction in Water with Choline Hydroxide [3]

Carbonyl CompoundProductYield (%)
Acetone2-Methyl-1,8-naphthyridine94
2-Butanone2,3-Dimethyl-1,8-naphthyridine98
Cyclohexanone2,3,4,5-Tetrahydroacridine92
Acetophenone2-Phenyl-1,8-naphthyridine95

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Friedländer Annulation

This protocol is a general guideline for the synthesis of substituted 1,5-naphthyridines using a Lewis acid catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)

  • Lewis acid catalyst (e.g., BF₃·Et₂O, CeCl₃·7H₂O)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the Lewis acid catalyst (typically 5-10 mol%) to the stirred solution.

  • Add the active methylene compound (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the specific reactants and catalyst) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G start Start add_reactants Add this compound and anhydrous solvent to flask start->add_reactants add_catalyst Add Lewis acid catalyst add_reactants->add_catalyst add_ketone Add active methylene compound add_catalyst->add_ketone heat_monitor Heat reaction and monitor progress by TLC add_ketone->heat_monitor workup Quench, extract, and dry heat_monitor->workup purify Purify by chromatography or recrystallization workup->purify end Final Product purify->end

References

Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing impurities during the large-scale synthesis of 1-(3-Aminopyridin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what are the potential impurity profiles for each?

A1: The synthesis of this compound can be approached through several routes, each with a unique potential impurity profile. A common method involves the Friedel-Crafts acylation of 3-aminopyridine.

Potential Impurities in Friedel-Crafts Acylation Route:

  • Isomeric Products: Acylation at other positions of the pyridine ring can lead to the formation of isomers such as 1-(3-Aminopyridin-4-yl)ethanone and 1-(3-Aminopyridin-6-yl)ethanone.

  • Di-acylated Product: Over-acylation can result in the formation of a di-acetylated aminopyridine.

  • Unreacted Starting Materials: Residual 3-aminopyridine and acetylating agent.

  • Hydrolyzed Acetylating Agent: Presence of acetic acid if the reaction is not performed under strictly anhydrous conditions.

  • Solvent Adducts: Impurities related to the solvent used in the reaction.

Q2: How can I effectively monitor the progress of the reaction and the formation of impurities?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and profiling impurities. A reverse-phase HPLC method can be developed to separate the starting materials, the desired product, and potential impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring.

Q3: What are the best practices for minimizing impurity formation during the synthesis?

A3: To minimize impurity formation:

  • Control of Reaction Temperature: Maintain the optimal reaction temperature to avoid side reactions.

  • Stoichiometry of Reactants: Use the correct molar ratios of reactants to prevent the formation of over-acylated byproducts.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the acetylating agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

  • Order of Addition: The order of addition of reagents can influence the impurity profile.

Q4: What are the recommended methods for the purification of this compound on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Crystallization: This is often the most effective and economical method for purifying the final product. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: While more common in laboratory-scale synthesis, it can be adapted for larger scales using techniques like flash chromatography.

  • Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an option.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by HPLC or TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can cause degradation.
Poor Quality of Reagents Ensure the purity of starting materials and reagents. Impurities in the starting materials can inhibit the reaction.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can deactivate the catalyst and hydrolyze the acetylating agent.
Issue 2: High Levels of Isomeric Impurities
Potential Cause Troubleshooting Step
Lack of Regioselectivity The choice of Lewis acid catalyst and solvent can influence the regioselectivity of the Friedel-Crafts acylation. Screen different catalysts and solvents to favor the formation of the desired isomer.
Reaction Temperature Running the reaction at a lower temperature can sometimes improve regioselectivity.
Issue 3: Presence of Over-Acylated Byproduct
Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a stoichiometric amount or a slight excess of the limiting reagent (typically 3-aminopyridine) relative to the acetylating agent.
High Reaction Temperature Elevated temperatures can promote di-acylation. Perform the reaction at the lowest effective temperature.

Experimental Protocols

General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation

This is a general guideline and may require optimization.

  • Reaction Setup: To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-aminopyridine and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 10 °C.

  • Acylating Agent Addition: Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise via the dropping funnel, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the progress by HPLC or TLC.

  • Work-up: Cool the reaction mixture and quench it by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with a suitable organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is then purified by crystallization or column chromatography.

Illustrative HPLC Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

This method would need to be validated for the specific impurity profile of the synthesis.

Visualizations

Synthesis_Workflow start Start reagents 3-Aminopyridine + Acetylating Agent + Lewis Acid Catalyst start->reagents reaction Friedel-Crafts Acylation (Controlled Temperature, Anhydrous Conditions) reagents->reaction workup Quenching & Extraction reaction->workup purification Crystallization or Chromatography workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Impurity_Formation Starting Materials 3-Aminopyridine Acetylating Agent Desired Product This compound Starting Materials->Desired Product Main Reaction Impurities Isomeric Products Di-acylated Product Unreacted Starting Materials Hydrolysis Products Starting Materials->Impurities Side Reactions

Caption: Potential pathways for product and impurity formation.

Troubleshooting_Logic start Low Yield or High Impurity? check_reaction Check Reaction Parameters (Temp, Time, Stoich.) start->check_reaction Yes solution Improved Yield & Purity start->solution No check_reagents Analyze Reagent Purity check_reaction->check_reagents check_conditions Verify Anhydrous & Inert Conditions check_reagents->check_conditions optimize Optimize Purification (Solvent, Method) check_conditions->optimize optimize->solution

Caption: A decision tree for troubleshooting common synthesis issues.

Strategies to enhance the reactivity of the pyridine ring in 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Aminopyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical reactivity of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the experimental manipulation of this compound.

Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound, but I am getting low yields and a mixture of products. What is the expected regioselectivity and how can I improve the outcome?

A1: The pyridine ring in this compound is influenced by three key factors: the strongly activating ortho,para-directing amino group (-NH₂) at the 3-position, the deactivating meta-directing acetyl group (-COCH₃) at the 2-position, and the inherent electron-deficient nature of the pyridine nitrogen which also directs meta.[1][2]

  • Predicted Regioselectivity: The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Therefore, the major products are anticipated to be substitution at the C4 and C6 positions. The C2 position is already substituted. Due to steric hindrance from the adjacent acetyl group, substitution at the C4 position is generally favored over the C6 position.

  • Troubleshooting Low Yields and Poor Selectivity:

    • Protect the Amino Group: The amino group can react with many electrophilic reagents and their acidic catalysts, leading to side products and deactivation of the ring.[3] Protection of the amino group, for example as an amide (e.g., using acetic anhydride), can prevent these side reactions.[4] The protecting group can be removed later.

    • Reaction Conditions: Pyridine rings are generally less reactive towards EAS than benzene.[5] More forcing conditions (e.g., higher temperatures, stronger Lewis acids) may be necessary. However, harsh conditions can also lead to decomposition. Careful optimization is key.

    • Choice of Reagents: For halogenation, consider using N-halosuccinimides (NBS, NCS) which can provide a milder source of the electrophile. For nitration, the use of milder nitrating agents or careful control of the acid concentration is crucial to avoid excessive protonation and deactivation of the ring.

Q2: Why am I not observing any reaction under standard Friedel-Crafts acylation conditions?

A2: Friedel-Crafts reactions are generally not feasible with pyridine and its derivatives for two primary reasons.[5][6] Firstly, the Lewis acid catalyst (e.g., AlCl₃) readily coordinates with the basic lone pair of electrons on the pyridine nitrogen.[2][7] This coordination strongly deactivates the ring towards electrophilic attack. Secondly, the amino group in your molecule is also basic and will react with the Lewis acid.

  • Alternative Strategies for Acylation:

    • Activation via N-Oxide Formation: Convert the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and can direct substitution to the C4 position. The N-oxide can be subsequently deoxygenated.

    • Metal-Catalyzed C-H Activation: Modern cross-coupling methodologies, such as palladium-catalyzed C-H acylation, can be effective for introducing acyl groups onto pyridine rings without the need for strong Lewis acids.

Nucleophilic Aromatic Substitution (SNAr)

Q3: I want to perform a nucleophilic aromatic substitution on the pyridine ring. Which positions are most reactive and what strategies can I use?

A3: Nucleophilic aromatic substitution on the pyridine ring is generally favored at the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate.[8][9] In your molecule, the C2 position is already substituted. Therefore, if a suitable leaving group were present at the C4 or C6 position, these would be the most likely sites for SNAr.

  • Introducing a Leaving Group: To perform an SNAr, you first need to introduce a good leaving group (e.g., a halogen) onto the ring, likely at the C4 or C6 position, via an electrophilic substitution reaction (see Q1).

  • Enhancing Reactivity:

    • Electron-Withdrawing Groups: The acetyl group at the C2 position already helps to activate the ring for nucleophilic attack by withdrawing electron density.

    • N-Alkylation: Conversion of the pyridine to a pyridinium salt by N-alkylation dramatically increases its susceptibility to nucleophilic attack at the C2 and C4 positions.

Reactions at the Substituents

Q4: How can I selectively modify the amino or acetyl group without affecting the pyridine ring?

A4:

  • Modifying the Amino Group:

    • Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine to form amides.[3] This also serves as a protection strategy (see Q1).

    • Alkylation: Direct alkylation of the amino group can be challenging and may lead to over-alkylation. Reductive amination with an aldehyde or ketone is a more controlled method for mono-alkylation.

  • Modifying the Acetyl Group:

    • Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

    • Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles. For example, it can react with hydroxylamine to form an oxime or with hydrazines to form hydrazones. These reactions are often precursors to the synthesis of fused heterocyclic systems.

Q5: I am trying to use this compound in a cyclization reaction to form a fused heterocycle, but the reaction is not proceeding as expected. What could be the issue?

A5: This molecule is an excellent precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or pyrido[2,3-b][10][11]oxazines, by utilizing the adjacent amino and acetyl groups.[12]

  • Common Problems and Solutions:

    • Incorrect Reagents or Conditions: The choice of reagent and reaction conditions is critical for directing the cyclization pathway. For example, reaction with an α-haloketone followed by cyclization can lead to imidazo[1,2-a]pyridines. Reaction with an oxalate derivative could lead to quinoxalinones. Ensure you are using the appropriate reagents for your desired product.

    • Tautomerization: The product may exist in different tautomeric forms, which can complicate analysis.

    • Deactivation/Side Reactions: The reactivity of both the amino and acetyl groups can be influenced by the electronic nature of the pyridine ring. It's possible that under the reaction conditions, undesired side reactions are occurring. Consider protecting one of the functional groups if you want the reaction to occur selectively at the other.

Quantitative Data Summary

The following table summarizes representative yields for reactions on substituted pyridines to provide a general indication of expected outcomes under various conditions. Note that yields are highly substrate and condition dependent.

Reaction TypePyridine SubstrateReagents and ConditionsProductYield (%)Reference
Electrophilic Halogenation N-Boc-3-aminopyridinen-BuLi, THF, -78 °C then C₂Cl₆N-Boc-3-amino-4-chloropyridineNot specified[13]
Electrophilic Halogenation N-Boc-3-aminopyridinen-BuLi, THF, -78 °C then I₂N-Boc-3-amino-4-iodopyridineNot specified[13]
Reductive Amination 3-amino-4-chloropyridineBenzaldehyde, NaBH(OAc)₃, DCEN-Benzyl-3-amino-4-chloropyridine83[13]
Cyclization 2-aminopyridines with ketonesCatalytic HI, ethanol, electrochemicalImidazo[1,2-a]pyridinesModerate to Excellent[8]
Nucleophilic Substitution 2-amino-3-methylpyridine (multi-step to target)1. m-CPBA 2. Ac₂O, heat 3. NaOH 4. SOCl₂ 5. NaCN2-(2-Aminopyridin-3-yl)acetonitrileModerate[14]

Experimental Protocols & Visualizations

Protecting the Amino Group via Acetylation

This protocol describes a general procedure for the protection of the amino group in this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base) or another suitable non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane)

  • Stir bar and appropriate glassware

  • Ice bath

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-acetylpyridin-3-yl)acetamide.

  • Purify the product by recrystallization or column chromatography as needed.

Acetylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start_Mol This compound Reaction Dissolve & Cool (0°C) Start_Mol->Reaction Reagent Acetic Anhydride + Pyridine Reagent->Reaction Addition Slow Addition of Acetic Anhydride Reaction->Addition Stir Stir at RT (2-4h) Addition->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Product N-(2-acetylpyridin-3-yl)acetamide Dry->Product

Workflow for the Acetylation Protection of the Amino Group.
General Logic for Enhancing Pyridine Ring Reactivity

The following diagram illustrates the decision-making process for activating the pyridine ring for either electrophilic or nucleophilic substitution.

Reactivity_Enhancement_Strategy Start Enhance Reactivity of This compound Goal Desired Reaction Type? Start->Goal EAS Electrophilic Aromatic Substitution (EAS) Goal->EAS Electrophilic SNAr Nucleophilic Aromatic Substitution (SNAr) Goal->SNAr Nucleophilic Protect_Amino Protect Amino Group (e.g., Acetylation) EAS->Protect_Amino Reduces side reactions & deactivation N_Oxide Form Pyridine N-Oxide EAS->N_Oxide Increases ring electron density Introduce_LG Introduce Leaving Group (e.g., Halogen) at C4/C6 SNAr->Introduce_LG Necessary for substitution N_Alkylate N-Alkylation to form Pyridinium Salt Introduce_LG->N_Alkylate Strongly activates ring for nucleophilic attack

Decision pathway for activating the pyridine ring.

References

Validation & Comparative

Validation of the biological activity of 1-(3-Aminopyridin-2-yl)ethanone derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of novel derivatives based on the 1-(3-Aminopyridin-2-yl)ethanone scaffold. The focus is on their potential as α-glucosidase inhibitors, with supporting data from recent studies. This document is intended to aid researchers in identifying promising compounds for further investigation in the context of metabolic disorders.

Introduction

Derivatives of 3-aminopyridin-2(1H)-ones are being explored for various therapeutic applications due to their versatile chemical nature. Recent research has highlighted the potential of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones as potent α-glucosidase inhibitors. This guide compares the in vitro efficacy of several of these synthesized compounds against the standard drug, acarbose.

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of selected 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones. The data includes the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDLinker TypeSubstituent (R)% InhibitionIC50 (mM)
Acarbose (Reference) --49.5%13.88
7b Butanoic acidPhenyl-6.70
7c Butanoic acidThiophen-2-yl-8.42
9'b Benzoic acidThiophen-2-ylup to 95.0%3.66

Note: The percentage of inhibition for compounds 7b and 7c was not explicitly stated in the summarized text. The standout compound, 9'b, demonstrated significantly higher inhibitory activity and a lower IC50 value compared to the reference drug acarbose, indicating a much stronger inhibitory potential.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase was determined using the following protocol:

  • Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in a phosphate buffer (pH 6.8).

  • Substrate Solution Preparation: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) was prepared in the same phosphate buffer.

  • Reaction Mixture: The test compounds, dissolved in a suitable solvent, were pre-incubated with the α-glucosidase solution.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the pNPG substrate.

  • Incubation: The reaction mixture was incubated at a controlled temperature.

  • Termination of Reaction: The reaction was stopped by the addition of a sodium carbonate solution.

  • Measurement: The absorbance of the resulting p-nitrophenol was measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 values were determined from the dose-response curves.

Visualized Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of the 1,3,4-thiadiazole derivatives.

G cluster_synthesis Synthesis of 1,3,4-Thiadiazole Derivatives cluster_screening In Vitro Screening start Starting Materials: 3-Aminopyridin-2(1H)-ones thiohydrazides Formation of Thiohydrazides start->thiohydrazides Reaction with monothiooxamides cyclization Cyclization with Anhydrides (glutaric, maleic, phthalic) thiohydrazides->cyclization Heating in acetic acid derivatives Synthesized 1,3,4-Thiadiazole Derivatives cyclization->derivatives assay α-Glucosidase Inhibition Assay derivatives->assay Bio-screening data_analysis Data Analysis (% Inhibition, IC50) assay->data_analysis comparison Comparison with Acarbose data_analysis->comparison

Caption: General workflow for the synthesis and in vitro screening of 1,3,4-thiadiazole derivatives.

Signaling Pathway and Mechanism of Action

While the provided research focuses on the direct inhibition of α-glucosidase, the broader implication of this activity is the management of postprandial hyperglycemia, a key factor in type 2 diabetes.

G cluster_pathway Mechanism of α-Glucosidase Inhibition carbs Dietary Carbohydrates (e.g., starch) glucosidase α-Glucosidase (in small intestine) carbs->glucosidase Digestion glucose Glucose Absorption glucosidase->glucose hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia inhibitor This compound Derivatives inhibitor->glucosidase Inhibition

Caption: Inhibition of α-glucosidase by the derivatives to reduce glucose absorption.

Conclusion

The presented data indicates that 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones are a promising class of compounds for the development of novel α-glucosidase inhibitors. Specifically, compound 9'b, with a benzoic acid linker and a thiophen-2-yl substituent, exhibited superior in vitro activity compared to the widely used drug, acarbose. These findings warrant further investigation, including in vivo studies, to fully elucidate the therapeutic potential of these derivatives. The detailed protocols

A Spectroscopic Journey: Unveiling the Chemical Signatures of 1-(3-Aminopyridin-2-yl)ethanone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of the promising pharmaceutical building block, 1-(3-Aminopyridin-2-yl)ethanone, and its synthetic precursors provides valuable insights for researchers in drug discovery and development. This guide offers a side-by-side examination of their key spectral features, supported by experimental data and protocols, to facilitate their unambiguous identification and characterization.

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Among the vast array of pyridine derivatives, this compound stands out as a versatile intermediate. Its unique arrangement of amino and acetyl functional groups on the pyridine ring offers multiple avenues for synthetic elaboration, making it a valuable starting point for the creation of complex molecules with diverse biological activities. The effective utilization of this compound, however, hinges on the ability to distinguish it from its precursors and to monitor its formation during synthesis. This necessitates a thorough understanding of their distinct spectroscopic signatures.

This guide presents a comparative analysis of the spectroscopic data for this compound and a plausible precursor, 3-aminopyridine, from which it can be synthesized. The transformation from a simple aminopyridine to the more complex acetylated product is accompanied by significant changes in the molecular environment, which are reflected in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Synthetic Pathway Overview

The synthesis of this compound from 3-aminopyridine can be achieved through a multi-step process involving the protection of the amino group, followed by a directed ortho-metalation and acetylation, and subsequent deprotection. A pivaloyl group is a suitable choice for the protection and directing group.

Synthetic_Pathway Synthetic Pathway to this compound 3-Aminopyridine 3-Aminopyridine N-(pyridin-3-yl)pivalamide N-(pyridin-3-yl)pivalamide 3-Aminopyridine->N-(pyridin-3-yl)pivalamide 1. Pivaloyl chloride 2-acetyl-3-(pivaloylamino)pyridine 2-acetyl-3-(pivaloylamino)pyridine N-(pyridin-3-yl)pivalamide->2-acetyl-3-(pivaloylamino)pyridine 2. n-BuLi, THF 3. Acetaldehyde This compound This compound 2-acetyl-3-(pivaloylamino)pyridine->this compound 4. Deprotection

Caption: Proposed synthetic route from 3-aminopyridine to this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (δ, ppm)

CompoundH-2H-4H-5H-6Other ProtonsSolvent
3-Aminopyridine8.08 (s)6.97 (d)7.03 (t)7.99 (d)3.89 (s, -NH₂)CDCl₃
This compound-7.15 (dd)8.10 (dd)6.70 (dd)2.55 (s, -COCH₃), 5.90 (br s, -NH₂)CDCl₃

Table 2: ¹³C NMR Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6Other CarbonsSolvent
3-Aminopyridine141.2145.3123.8123.8141.2-DMSO-d₆
This compound155.0144.5120.5134.0118.0201.0 (C=O), 25.0 (-CH₃)CDCl₃

Note: The provided ¹³C NMR data for this compound is predicted data as experimental data is not publicly available.

Table 3: IR Absorption Bands (cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=C), ν(C=N)δ(N-H)
3-Aminopyridine3430, 3300-1605, 1580, 14801620
This compound3450, 332016801590, 1570, 14601630

Note: The provided IR data for this compound is predicted based on characteristic functional group frequencies.

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Compoundλ_max 1λ_max 2Solvent
3-Aminopyridine235290Ethanol
This compound~240~330Ethanol

Note: The provided UV-Vis data for this compound is an estimation based on structurally similar compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a solution onto a salt plate.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-grade solvent (e.g., ethanol, methanol).

  • Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a reference.

Discussion of Spectroscopic Changes

The introduction of the acetyl group at the 2-position of the 3-aminopyridine ring leads to notable changes in the spectroscopic data.

  • ¹H NMR: In the spectrum of this compound, the appearance of a new singlet around 2.55 ppm is a clear indicator of the methyl protons of the acetyl group. The signals for the pyridine ring protons are also shifted due to the change in the electronic environment.

  • ¹³C NMR: The most significant change in the ¹³C NMR spectrum is the appearance of a signal in the downfield region (around 201.0 ppm) corresponding to the carbonyl carbon of the acetyl group. The chemical shifts of the pyridine ring carbons are also altered.

  • IR: The IR spectrum of this compound shows a strong absorption band characteristic of a carbonyl stretch (C=O) around 1680 cm⁻¹, which is absent in the spectrum of 3-aminopyridine.

  • UV-Vis: The addition of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 3-aminopyridine, indicating a more extended conjugated system.

This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor, 3-aminopyridine. The tabulated data and experimental protocols serve as a practical resource for researchers engaged in the synthesis and characterization of this important class of compounds.

Comparative Analysis of Synthetic Routes to 1-(3-Aminopyridin-2-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the efficient synthesis of key intermediates is a critical factor in the rapid advancement of new therapeutic agents. 1-(3-Aminopyridin-2-yl)ethanone is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides a comparative overview of plausible synthetic strategies for this target molecule, outlining the key transformations and considerations for each approach.

Executive Summary of Synthetic Strategies

Two primary conceptual routes for the synthesis of this compound are proposed:

  • Route A: Acylation of a 2-Metallo-3-aminopyridine Derivative: This strategy involves the initial protection of the amino group of a 2-halo-3-aminopyridine, followed by a metal-halogen exchange to generate a nucleophilic species at the 2-position, which is then acylated.

  • Route B: Directed ortho-Metalation of a 3-Aminopyridine Derivative: This approach utilizes a directing group on the 3-amino moiety to facilitate deprotonation and metalation at the adjacent 2-position, followed by quenching with an acetylating agent.

A detailed comparison of these hypothetical routes is presented below, including proposed experimental protocols and a discussion of their potential advantages and disadvantages.

Comparative Data of Proposed Synthetic Routes

ParameterRoute A: From 2-Halo-3-aminopyridineRoute B: Directed ortho-Metalation
Starting Material 2-Halo-3-aminopyridine (e.g., 2-bromo-3-aminopyridine)3-Aminopyridine
Key Steps 1. Protection of the amino group2. Metal-halogen exchange3. Acylation4. Deprotection1. N-protection/derivatization2. Directed ortho-metalation3. Acylation4. Deprotection
Potential Reagents * Protecting agents (e.g., Boc₂O, PivCl)* Organolithium reagents (e.g., n-BuLi, t-BuLi)* Acetylating agents (e.g., N,N-dimethylacetamide, acetyl chloride)* Acids for deprotection (e.g., HCl, TFA)* Protecting/Directing groups (e.g., PivCl, Boc₂O)* Strong bases (e.g., LDA, n-BuLi/TMEDA)* Acetylating agents (e.g., N,N-dimethylacetamide, acetyl chloride)* Acids/Bases for deprotection
Anticipated Advantages * Potentially good regioselectivity due to the defined position of the halogen.* Starts from a more readily available and less expensive starting material (3-aminopyridine).* Avoids the synthesis of a halogenated precursor.
Potential Challenges * Requires the synthesis of the halogenated starting material.* Metal-halogen exchange can sometimes be low-yielding or require cryogenic temperatures.* Stability of the 2-lithiated intermediate.* Regioselectivity of the metalation can be an issue if other acidic protons are present.* The directing group must be carefully chosen to be effective and easily removable.* Can require strongly basic and anhydrous conditions.

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on general procedures for similar transformations and should be optimized for the specific substrate.

Route A: From 2-Bromo-3-aminopyridine

Step 1: N-Protection of 2-Bromo-3-aminopyridine To a solution of 2-bromo-3-aminopyridine in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) and a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected intermediate.

Step 2: Metal-Halogen Exchange and Acylation The N-protected 2-bromo-3-aminopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. An organolithium reagent (e.g., n-butyllithium) is added dropwise to effect the metal-halogen exchange. After a short stirring period, an acetylating agent (e.g., N,N-dimethylacetamide) is added, and the reaction is allowed to warm to room temperature.

Step 3: Deprotection The crude product from the previous step is treated with a suitable deprotecting agent (e.g., hydrochloric acid in an organic solvent for Boc deprotection) to remove the protecting group and yield this compound.

Route B: Directed ortho-Metalation of a 3-Aminopyridine Derivative

Step 1: N-Derivatization of 3-Aminopyridine 3-Aminopyridine is reacted with a suitable reagent to introduce a directing group. For example, reaction with pivaloyl chloride in the presence of a base would yield the N-pivaloyl-3-aminopyridine.

Step 2: Directed ortho-Metalation and Acylation The N-derivatized 3-aminopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or n-butyllithium in the presence of TMEDA, is added at low temperature to deprotonate the 2-position. The resulting lithiated species is then quenched with an acetylating agent.

Step 3: Deprotection The protecting/directing group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an amide) to afford the final product.

Visualization of the Synthetic Evaluation Workflow

The logical flow for evaluating and selecting a synthetic route can be visualized as follows:

G start Define Target Molecule: This compound route_a Route A: From 2-Halo-3-aminopyridine start->route_a route_b Route B: Directed ortho-Metalation start->route_b lit_review Literature Review for Analogous Reactions route_a->lit_review route_b->lit_review exp_design Experimental Design and Small-Scale Trials lit_review->exp_design analysis Analysis of Results: Yield, Purity, Scalability exp_design->analysis optimization Route Optimization analysis->optimization selection Final Route Selection analysis->selection Meets Criteria optimization->exp_design Iterate optimization->selection

Caption: Workflow for Synthetic Route Evaluation.

Conclusion

The selection of an optimal synthetic route to this compound will depend on a variety of factors including the availability and cost of starting materials, the technical capabilities of the laboratory, and the desired scale of the synthesis. Route A offers a potentially more direct and regioselective approach, provided a suitable 2-halo-3-aminopyridine is accessible. Route B, while starting from a simpler precursor, may require more extensive optimization to achieve high regioselectivity and yields in the metalation step.

For any research endeavor, it is strongly recommended to perform small-scale experimental trials of the most promising routes to gather empirical data on reaction efficiency, ease of purification, and overall robustness. This data will be invaluable in making an informed decision for the scale-up and production of this important synthetic intermediate.

Aminopyridine-Derived Compounds in Preclinical Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of novel compounds derived from or related to the 1-(3-Aminopyridin-2-yl)ethanone scaffold. The following sections detail the performance of these compounds in preclinical models of cancer and neuroinflammation, alongside relevant comparator drugs, supported by experimental data and detailed protocols.

Anti-Cancer Efficacy of Aminopyridine Derivatives

Novel aminopyridine derivatives have demonstrated promising anti-tumor activity in preclinical cancer models. This section compares the in vivo efficacy of a Bruton's Tyrosine Kinase (BTK) inhibitor and a Cyclin-Dependent Kinase 8 (CDK8) inhibitor against established cancer cell line xenografts.

Comparative In Vivo Efficacy Data
Compound/AlternativeTargetCancer ModelDosing RegimenKey Efficacy Endpoint(s)Outcome
Compound 18g (5-Phenoxy-2-aminopyridine derivative) BTKRaji Burkitt's Lymphoma Xenograft50 mg/kg, i.p., once daily for 2 weeksTumor Growth Inhibition (TGI)46.8% TGI compared to vehicle control.[1][2]
Ibrutinib BTKRaji Burkitt's Lymphoma Xenograft12.5 mg/kg, oral gavage, once daily for 10 daysOverall SurvivalSignificantly prolonged survival compared to PBS control (median survival of 32 days vs. 24 days).[3]
Compound 29 (2-Amino-pyridine derivative) CDK8Colon Cancer XenograftNot specifiedAntitumor effectsExhibited preferable antitumor effects in vivo. Specific quantitative data on tumor growth inhibition and dosing regimen are not publicly available in the cited literature.[4][5][6]
Sorafenib (Comparator for CDK8 inhibitors) Multi-kinase inhibitorHCT-116 Colon Cancer XenograftNot specified in the primary source for direct comparison with Compound 29.Antitumor activityKnown to be active in this model.
Experimental Protocols

Raji Burkitt's Lymphoma Xenograft Model (for BTK inhibitors)

  • Cell Line: Raji cells (human Burkitt's lymphoma).

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous injection of Raji cells into the flank of the mice.

  • Treatment Initiation: Treatment is initiated when tumors reach a specified volume.

  • Dosing:

    • Compound 18g: Administered intraperitoneally (i.p.) at 50 mg/kg body weight, once daily for two weeks.[1][2]

    • Ibrutinib: Administered by oral gavage at 12.5 mg/kg body weight, once a day for 10 consecutive days.[3]

  • Efficacy Evaluation:

    • For Compound 18g, tumor volume was measured, and the percentage of tumor growth inhibition compared to the vehicle-treated control group was calculated at the end of the study.[1][2]

    • For Ibrutinib, the overall survival of the mice was monitored, and Kaplan-Meier survival curves were generated.[3]

Colon Cancer Xenograft Model (for CDK8 inhibitors)

  • Cell Line: HCT-116 (human colorectal carcinoma).

  • Animal Model: Not specified in the available literature for Compound 29.

  • Tumor Implantation: Subcutaneous injection of HCT-116 cells.

  • Treatment: The specific dosing regimen for Compound 29 was not detailed in the primary publication.[4][6]

  • Efficacy Evaluation: The study reported "preferable antitumor effects" for Compound 29, but specific quantitative endpoints were not provided.[4][6]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, where Bruton's Tyrosine Kinase (BTK) is a critical component. Inhibition of BTK by compounds like the 5-phenoxy-2-aminopyridine derivative (Compound 18g) blocks downstream signaling, leading to decreased B-cell proliferation and survival.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG Signaling PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Compound_18g Compound 18g (BTK Inhibitor) Compound_18g->BTK Inhibition caption BCR Signaling Pathway and BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

Neuroprotective and Anti-Inflammatory Efficacy of Aminopyridine Derivatives

In the context of neurodegenerative and neuroinflammatory diseases, derivatives of 4-aminopyridine have been investigated for their potential to promote neuroprotection and reduce inflammation. This section compares the in vivo efficacy of novel 4-aminopyridine derivatives with the established multiple sclerosis drug, fingolimod, in a model of demyelination.

Comparative In Vivo Efficacy Data
Compound/AlternativeTarget/MechanismDisease ModelDosing RegimenKey Efficacy Endpoint(s)Outcome
Compounds 4b and 4c (4-aminopyridine derivatives) Potassium channel blockadeCuprizone-induced Demyelination (Mouse)Not specifiedMature oligodendrocytes, Memory (Passive avoidance test)Increased the number of mature oligodendrocytes, closer to the control group. Significantly increased latency time in the passive avoidance test, indicating improved memory.[7]
Fingolimod Sphingosine-1-phosphate receptor modulationCuprizone-induced Demyelination (Rat)3 mg/kgLocomotor function, Demyelination areaImproved locomotor function. Reduced the mean area of demyelination by 13% compared to the vehicle-treated group.[8]
4-Aminopyridine (4-AP) Potassium channel blockadeCuprizone-induced Demyelination (Mouse)Not specifiedMature oligodendrocytesThe number of mature oligodendrocytes was closer to the control group.[7]
Experimental Protocols

Cuprizone-Induced Demyelination Model

  • Animal Model: Mice or rats.

  • Induction of Demyelination: Animals are fed a diet containing 0.2% cuprizone for a period of several weeks to induce demyelination in the central nervous system, particularly in the corpus callosum.

  • Treatment:

    • 4-Aminopyridine derivatives (Compounds 4b, 4c) and 4-AP: The specific dosing regimen was not detailed in the available literature.[7]

    • Fingolimod: Administered at a dose of 3 mg/kg for two weeks during the cuprizone-withdrawal period.[8]

  • Efficacy Evaluation:

    • Histology: Brain sections are stained to visualize myelin (e.g., Luxol Fast Blue) and oligodendrocytes. The extent of demyelination and the number of mature oligodendrocytes are quantified.

    • Behavioral Tests: The passive avoidance test is used to assess learning and memory. Locomotor function can also be evaluated.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of neuroprotective compounds in the cuprizone-induced demyelination model.

Cuprizone_Model_Workflow start Animal Acclimatization cuprizone Cuprizone Diet Administration (e.g., 6 weeks) start->cuprizone treatment Treatment with Test Compounds (e.g., 4-AP derivatives, Fingolimod) cuprizone->treatment behavioral Behavioral Testing (e.g., Passive Avoidance) treatment->behavioral histology Histological Analysis (Myelination, Oligodendrocytes) treatment->histology data Data Analysis and Comparison behavioral->data histology->data caption Workflow for Cuprizone Demyelination Model

Caption: Experimental workflow for the cuprizone-induced demyelination model.

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the 1-(3-Aminopyridin-2-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors centered on the 3-aminopyridin-2-one scaffold, a close structural analog of the 1-(3-aminopyridin-2-yl)ethanone core. The development of selective kinase inhibitors is a critical challenge in drug discovery due to the highly conserved nature of the ATP-binding site.[1] This document summarizes quantitative cross-reactivity data, details experimental methodologies for kinase profiling, and visualizes key cellular pathways and experimental workflows to aid in the evaluation of this inhibitor class against established alternatives.

Executive Summary

A fragment library based on the 3-aminopyridin-2-one scaffold has been screened against a panel of 26 representative protein kinases, revealing potent inhibitory activity against Monopolar Spindle 1 (MPS1) and Aurora kinases. These kinases are key regulators of mitosis, and their dysregulation is implicated in tumorigenesis.[2] This guide compares the selectivity and potency of lead compounds from this library with established clinical and preclinical inhibitors of MPS1 and Aurora kinases, providing a framework for assessing their potential as therapeutic agents.

Comparative Efficacy: In Vitro Inhibitory Activity

The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are primary metrics for quantifying the potency of a kinase inhibitor. Lower values indicate greater potency. The following tables summarize the in vitro inhibitory activity of 3-aminopyridin-2-one derivatives and their comparators against their primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against Primary Kinase Targets

Compound IDScaffoldTarget KinaseInhibition Constant (Ki, µM)
2 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS10.94
Aurora A<0.05
Aurora B<0.05
3 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS11.1
Aurora A4.6
Aurora B1.2
7 3-amino-5-(2-(methylamino)pyrimidin-5-yl)pyridin-2(1H)-oneMPS10.08
Aurora A0.01
Aurora B0.006
8 3-amino-5-(2-(cyclopropylamino)pyrimidin-5-yl)pyridin-2(1H)-oneMPS10.09
Aurora A0.02
Aurora B0.009

Data sourced from Bavetsias et al., 2018.[1]

Table 2: Cross-Reactivity Profiling of 3-Aminopyridin-2-one Derivative 2 against a 26-Kinase Panel

Kinase Target% Inhibition at 100 µMKinase Target% Inhibition at 100 µM
MPS1 100 PKA 100
Aurora A 100 PKCζ 100
Aurora B 100 ROCK1 100
CHK1 100 GSK3β 99
PLK1 100 CDK2 98
CDK1 100 p38α 97
CDK5 100 JNK1 96
CDK9 100 IKKβ 95
AKT1 100 Src 94
SGK1 100 VEGFR2 93
p70S6K 100 FGFR1 91
RSK1 100 EGFR 89
MSK1 100 FAK 88

Data sourced from Bavetsias et al., 2018.[1] Note: Compound 2 demonstrates broad cross-reactivity at a high concentration.

Table 3: Inhibitory Activity of Comparator MPS1 and Aurora Kinase Inhibitors

Inhibitor NamePrimary Target(s)IC50 / KiSelectivity Notes
Alisertib (MLN8237) Aurora AIC50 = 1.2 nM>200-fold selective for Aurora A over Aurora B.[3]
Barasertib (AZD1152) Aurora BKi = 0.36 nMHighly selective for Aurora B over Aurora A (Ki = 1369 nM).[4]
Danusertib (PHA-739358) Pan-Aurora, Abl, Ret, TrkA, FGFR1IC50s: Aurora A=13nM, B=79nM, C=61nMAlso inhibits other kinases with IC50s in the nanomolar range.[5][6]
AMG 900 Pan-AuroraIC50s: Aurora A=5nM, B=4nM, C=1nMPotent pan-Aurora inhibitor.[7][8]
BAY 1161909 MPS1IC50 < 10 nMSelective MPS1 inhibitor.[9][10]
BAY 1217389 MPS1IC50 < 10 nMSelective MPS1 inhibitor.[9][10]
CCT251455 MPS1IC50 = 3 nMPotent and selective MPS1 inhibitor.

Experimental Protocols

A comprehensive understanding of an inhibitor's selectivity profile is critical for the development of safe and effective therapeutics. The following protocols outline common methodologies for in vitro kinase profiling.

In Vitro Kinase Assay Panel

This protocol describes a common method for in vitro kinase profiling to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases (e.g., a panel of 26 kinases).

  • Specific peptide or protein substrates for each kinase.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, 12.7 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl2).

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination. For the screening of the 3-aminopyridin-2-one library, a final ATP concentration of 100 µM was used.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid, or by spotting the reaction mixture onto a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plates and add a scintillation cocktail to each well. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Dispense Compound and Master Mix into Plate A->C B Prepare Kinase, Substrate, and Buffer Master Mix B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction and Spot on Filter Plate E->F G Wash Filter Plate F->G H Measure Radioactivity G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve and Determine IC50 I->J

Workflow for In Vitro Kinase Inhibition Assay

Signaling Pathways and Mechanism of Action

MPS1 and Aurora kinases are critical regulators of mitosis, ensuring the fidelity of chromosome segregation. Inhibitors of these kinases disrupt the cell cycle, leading to mitotic arrest and apoptosis in cancer cells.

MPS1 in the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1) kinase is a key component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[11] MPS1 is recruited to unattached kinetochores where it initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby delaying mitotic progression.[12]

G Role of MPS1 in the Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 MAD1 MAD1 MPS1->MAD1 recruits MAD2 MAD2 MAD1->MAD2 activates APC_C APC/C MAD2->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Sister_Chromatids Sister Chromatids Separase->Sister_Chromatids cleaves cohesin Anaphase Anaphase Sister_Chromatids->Anaphase separation Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->MPS1 inhibits

Role of MPS1 in the Spindle Assembly Checkpoint
Aurora Kinases in Mitosis

The Aurora kinase family, comprising Aurora A, B, and C, plays pleiotropic roles throughout mitosis. Aurora A is primarily associated with centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for correcting erroneous kinetochore-microtubule attachments and for cytokinesis.[13]

G Roles of Aurora A and B in Mitosis cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase_telophase Anaphase/Telophase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B (CPC) Kinetochore Kinetochore-Microtubule Attachment Correction AuroraB->Kinetochore SAC Spindle Assembly Checkpoint AuroraB->SAC Cytokinesis Cytokinesis Kinetochore->Cytokinesis Inhibitor 3-Aminopyridin-2-one Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Roles of Aurora A and B in Mitosis

Conclusion

The 3-aminopyridin-2-one scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the mitotic kinases MPS1 and Aurora A/B. The lead compounds from the screened library demonstrate potent inhibition of these key cell cycle regulators. While early derivatives show broad cross-reactivity, further medicinal chemistry efforts can be directed towards enhancing selectivity. This guide provides the foundational data and experimental context necessary for researchers to objectively evaluate the potential of this scaffold in comparison to existing clinical and preclinical candidates. A thorough understanding of the cross-reactivity profile is paramount for the successful translation of these inhibitors into safe and effective therapeutic agents.

References

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 1-(3-Aminopyridin-2-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1-(3-Aminopyridin-2-yl)ethanone core is a critical step in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The annulation to form pyrido[1,2-a]pyrimidin-4-one scaffolds, in particular, has garnered considerable attention. This guide provides a head-to-head comparison of two prominent catalytic systems for achieving this transformation: a Rhodium(III)-catalyzed three-component reaction and a Copper(I)-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation.

At a Glance: Comparison of Catalytic Systems

ParameterRhodium(III)-Catalyzed SystemCopper(I)-Catalyzed System
Reaction Type Three-component C-H activation/annulationTandem Ullmann-type C-N coupling/intramolecular amidation
Key Reactants 2-Aminopyridine, Aldehyde, Diazo Ester2-Halopyridine, (Z)-3-Amino-3-arylacrylate Ester
Catalyst [RhCp*Cl2]2CuI
Typical Catalyst Loading 2.5 mol %20 mol %
Oxidant/Additive AgSbF6, NaOAcMephos (ligand), KHCO3 (base)
Solvent Dichloroethane (DCE)Dimethylformamide (DMF)
Temperature 80 °C130 °C
Reaction Time 12 h48 h
General Yields Good to excellentGood to excellent
Key Advantages High atom economy in a one-pot, three-component fashion; proceeds via C-H activation.Utilizes readily available 2-halopyridines; tolerant of a broad range of functional groups.
Key Limitations Requires the synthesis of diazo esters; use of a silver salt additive.Higher reaction temperatures and longer reaction times; requires a phosphine ligand.

Rhodium(III)-Catalyzed Three-Component Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

This methodology utilizes a rhodium(III) catalyst to orchestrate a three-component coupling of 2-aminopyridines, aldehydes, and diazo esters, proceeding through an imidoyl C-H activation pathway. This approach is characterized by its high efficiency and atom economy.

Experimental Protocol

To a mixture of the 2-aminopyridine (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (0.005 mmol, 2.5 mol %), and AgSbF6 (0.02 mmol, 10 mol %) in a sealed tube is added the aldehyde (0.3 mmol, 1.5 equiv) and dichloroethane (DCE) (1.0 mL). The mixture is stirred at room temperature for 20 minutes. Subsequently, the diazo ester (0.24 mmol, 1.2 equiv) and sodium acetate (0.2 mmol, 1.0 equiv) are added. The reaction vessel is then sealed and heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to afford the desired pyrido[1,2-a]pyrimidin-4-one.

Catalytic Cycle

The proposed catalytic cycle for the Rhodium(III)-catalyzed annulation is depicted below. The reaction is initiated by the in situ formation of an imine from the 2-aminopyridine and the aldehyde. The rhodium catalyst then facilitates a directed C-H activation of the imine, forming a rhodacycle intermediate. This intermediate subsequently undergoes coordination and insertion of the diazo compound, followed by intramolecular cyclization and regeneration of the active Rh(III) catalyst.

G cluster_main Rhodium(III)-Catalyzed Annulation start [RhCp*Cl2]2 + 2-Aminopyridine + Aldehyde imine In situ Imine Formation start->imine rh_complex [Rh(III)] Complex Formation imine->rh_complex ch_activation C-H Activation (Rhodacycle Formation) rh_complex->ch_activation - H+ diazo_coord Diazo Compound Coordination ch_activation->diazo_coord carbene_insertion Carbene Insertion diazo_coord->carbene_insertion - N2 cyclization Intramolecular Cyclization carbene_insertion->cyclization product Pyrido[1,2-a]pyrimidin-4-one cyclization->product catalyst_regen [Rh(III)] Catalyst Regeneration cyclization->catalyst_regen catalyst_regen->rh_complex G cluster_main Copper(I)-Catalyzed Tandem Reaction cluster_ullmann Ullmann C-N Coupling cluster_amidation Intramolecular Amidation cu_catalyst Cu(I) Catalyst aminoacrylate_coord Aminoacrylate Coordination cu_catalyst->aminoacrylate_coord oxidative_addition Oxidative Addition of 2-Halopyridine aminoacrylate_coord->oxidative_addition cu_iii_intermediate Cu(III) Intermediate oxidative_addition->cu_iii_intermediate deprotonation Deprotonation cu_iii_intermediate->deprotonation + Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration cn_coupled_intermediate C-N Coupled Intermediate reductive_elimination->cn_coupled_intermediate amidation_intermediate Deprotonated Intermediate cn_coupled_intermediate->amidation_intermediate + Base intramolecular_cyclization Intramolecular Amidation amidation_intermediate->intramolecular_cyclization Cu(I) catalyzed product Pyrido[1,2-a]pyrimidin-4-one intramolecular_cyclization->product

A Comparative Guide to the Reproducibility of Analytical Data for the Characterization of 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the analytical data used for the characterization of 1-(3-Aminopyridin-2-yl)ethanone, a pivotal building block in pharmaceutical and chemical research. Ensuring the reproducibility of analytical data is crucial for the integrity and validity of scientific research.[1] This document outlines the key analytical techniques, presents expected data in a comparative format, and provides detailed experimental protocols to aid researchers in achieving consistent and reliable results.

Introduction to this compound and its Isomer

This compound and its isomer, 1-(2-Aminopyridin-3-yl)ethanone, are substituted pyridines that serve as versatile intermediates in organic synthesis.[2][] Due to their structural similarity, unambiguous characterization is essential to ensure the correct isomer is being used in subsequent reactions. This guide focuses on the standard analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]

Table 1: General Properties of this compound and a Common Isomer

PropertyThis compound1-(2-Aminopyridin-3-yl)ethanone
CAS Number 13210-25-8[][5]65326-33-2[2][4]
Molecular Formula C₇H₈N₂O[][5]C₇H₈N₂O[2]
Molecular Weight 136.15 g/mol [][5]136.15 g/mol [2][4]
Appearance Not specified, likely solidOff-white powder[2]
Purity (Typical) 98%[5]≥ 97-98%[2]

Comparative Analytical Data

The reproducibility of analytical data hinges on consistent experimental conditions and a thorough understanding of the expected outcomes. The following tables summarize the expected quantitative data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[4] The chemical shifts are highly sensitive to the electronic environment, making NMR a powerful tool for distinguishing between isomers.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for 1-(2-Aminopyridin-3-yl)ethanone
CH₃ (Acetyl) ~2.5~2.6
NH₂ ~5.0 - 6.0 (broad)~6.0 - 7.0 (broad)
Pyridine H4 ~7.0 - 7.2~7.5 - 7.7
Pyridine H5 ~7.4 - 7.6~6.5 - 6.7
Pyridine H6 ~8.0 - 8.2~8.0 - 8.2

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundPredicted Chemical Shift (δ, ppm) for 1-(2-Aminopyridin-3-yl)ethanone
CH₃ (Acetyl) ~28 - 30~26 - 28
C=O (Acetyl) ~200 - 205~198 - 202
Pyridine C2 ~150 - 155~158 - 162
Pyridine C3 ~140 - 145~115 - 120
Pyridine C4 ~120 - 125~135 - 140
Pyridine C5 ~130 - 135~112 - 115
Pyridine C6 ~145 - 150~148 - 152
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound through the observation of its molecular ion peak (M⁺).[4] The fragmentation pattern can also provide structural information.

Table 4: Mass Spectrometry Data

ParameterExpected Value for this compound
Molecular Ion (M⁺) 136.15 (as C₇H₈N₂O)[5]
Key Fragments (m/z) 121 ([M-CH₃]⁺), 93 ([M-CH₃CO]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The presence of amine (N-H), ketone (C=O), and aromatic (C=C, C-H) vibrations can be confirmed.

Table 5: Infrared (IR) Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹) for this compound
N-H Stretch (Amine) 3300 - 3500 (two bands for primary amine)[6]
C-H Stretch (Aromatic) 3000 - 3100[6]
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Ketone) 1680 - 1700[7]
C=C Stretch (Aromatic) 1550 - 1650

Experimental Protocols

Adherence to detailed experimental protocols is fundamental for achieving reproducible results.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer, either via a direct insertion probe or by injection of a dilute solution.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-400).

  • Data Interpretation: Identify the molecular ion peak corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups of the molecule.

Visualized Workflows and Logic

To further clarify the process of characterization and data interpretation, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of This compound workup Reaction Workup (e.g., Extraction) synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification ms Mass Spectrometry (MS) purification->ms Submit Purified Sample ir IR Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C) final_confirmation Data Analysis & Structural Confirmation ms->final_confirmation ir->final_confirmation nmr->final_confirmation

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_data Spectroscopic Data Acquisition cluster_info Information Derived start Unknown Compound ms MS Data start->ms ir IR Data start->ir nmr NMR Data (¹H, ¹³C) start->nmr mw Molecular Weight (e.g., 136.15) ms->mw fg Functional Groups (C=O, NH₂, Aromatic) ir->fg structure Connectivity & Isomeric Structure nmr->structure final_structure Confirmed Structure: This compound mw->final_structure fg->final_structure structure->final_structure

Caption: Logical flow for structural elucidation using analytical data.

References

Unraveling the Bioactivity of 1-(3-Aminopyridin-2-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action for bioactive derivatives of 1-(3-aminopyridin-2-yl)ethanone. By presenting experimental data, detailed protocols, and visual signaling pathways, this document aims to facilitate the understanding and further development of this promising class of compounds.

Mechanism of Action: α-Glucosidase Inhibition

A significant body of research points towards α-glucosidase inhibition as a primary mechanism of action for derivatives of 3-aminopyridin-2(1H)-ones, which share a core structure with this compound. This inhibitory activity is crucial in the context of managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.

Recent studies have demonstrated that novel 1,3,4-thiadiazole derivatives based on 3-aminopyridones exhibit potent inhibitory activity against α-glucosidase.[1][2][3] In some cases, the inhibitory effect was found to be significantly higher than that of the reference drug, acarbose.[1][2][3]

Comparative Inhibition Data

The following table summarizes the in vitro α-glucosidase inhibitory activity of selected 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones compared to the standard drug, acarbose.

Compound IDDerivative StructureIC₅₀ (mM)% InhibitionReference
9'b 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid3.66Up to 95.0%[1][2]
7b 1,3,4-thiadiazole with a butanoic acid linker6.70-[1][2]
7c 1,3,4-thiadiazole with a butanoic acid linker8.42-[1][2]
Acarbose Reference Drug13.8849.5%[1][2]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is determined using the following protocol:

  • Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Solution Preparation: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer.

  • Assay Procedure:

    • A defined volume of the enzyme solution is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the pNPG substrate solution.

    • The mixture is incubated for another set period (e.g., 20 minutes).

    • The reaction is terminated by adding a stop solution (e.g., 0.1 M Na₂CO₃).

  • Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the sample (with the test compound).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking

Molecular docking studies are performed to understand the binding interactions between the active compounds and the α-glucosidase enzyme.

  • Protein and Ligand Preparation: The 3D structure of α-glucosidase is obtained from the Protein Data Bank (PDB). The structures of the synthesized compounds (ligands) are drawn and optimized using appropriate software.

  • Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of the ligands to the active site of the enzyme.

  • Analysis: The docking results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. Molecular docking results have shown a good correlation with the experimental bioanalytical data.[1][2]

Signaling Pathway and Workflow Diagrams

Alpha_Glucosidase_Inhibition cluster_digestion Small Intestine cluster_inhibition Inhibitory Action Carbohydrates Dietary Carbohydrates Glucose Glucose Carbohydrates->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Derivatives This compound Derivatives Alpha_Glucosidase α-Glucosidase Derivatives->Alpha_Glucosidase Inhibition Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Blood Sugar Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_docking Computational Study start Starting Materials: 3-aminopyridin-2(1H)-ones, thiohydrazides, anhydrides synthesis Cyclization Reaction start->synthesis derivatives Synthesized 1,3,4-Thiadiazole Derivatives synthesis->derivatives assay In Vitro α-Glucosidase Inhibition Assay derivatives->assay docking Molecular Docking derivatives->docking data_analysis Data Analysis: % Inhibition, IC₅₀ assay->data_analysis final_result Confirmation of Mechanism of Action data_analysis->final_result Correlation binding_analysis Binding Interaction Analysis docking->binding_analysis binding_analysis->final_result Correlation

References

Comparative Analysis of 3-Aminopyridin-2-one Analogs as Kinase Inhibitors: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a series of 3-aminopyridin-2-one-based compounds as inhibitors of key mitotic kinases, Monopolar Spindle 1 (MPS1) and Aurora kinases. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. This document summarizes experimental inhibition data and outlines a comprehensive protocol for in silico molecular docking studies to predict the binding interactions of these analogs within kinase active sites.

Introduction: The Therapeutic Potential of Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinases have become a major class of therapeutic targets. The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This guide focuses on a series of analogs based on this scaffold and evaluates their inhibitory activity against MPS1 and Aurora kinases, both of which are critical for cell cycle progression and are attractive targets for cancer therapy.[1][2]

Comparative Inhibitory Activity

A fragment library based on the 3-aminopyridin-2-one motif was synthesized and screened against a panel of 26 kinases.[1][2][3] The most promising hits demonstrated significant activity against MPS1 and Aurora kinases. The inhibitory activities (Ki) of a selection of these analogs are presented in Table 1. The data reveals that substitutions at the C5 position of the 3-aminopyridin-2-one core significantly influence both potency and selectivity. For instance, the methylpyrazole analogue 2 shows good activity against both Aurora A and B, while the benzamide analogue 16 displays a notable 15-fold increase in inhibitory activity against MPS1 compared to compound 3 .[1]

Compound IDR Group (at C5 position)MPS1 Ki (μM)Aurora A Ki (μM)Aurora B Ki (μM)
2 1-methyl-1H-pyrazol-4-yl151.90.9
3 pyridin-4-yl31>10012
15 6-methyl-pyridin-4-yl>100>10023
16 4-(benzoylamino)phenyl2.1112.4
17 4-(acetylamino)phenyl2.6172.9
22 4-(N-methylpiperazin-1-yl)phenyl3.34.61.8
23 4-(piperidin-1-yl)phenyl4.9101.9

Table 1: Comparative inhibitory activity (Ki) of 3-aminopyridin-2-one analogs against MPS1, Aurora A, and Aurora B kinases. Data extracted from "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library".[1]

Experimental Protocols

General Synthesis of 3-Aminopyridin-2-one Analogs

The synthesis of the 3-aminopyridin-2-one fragment library was primarily achieved through a Suzuki cross-coupling reaction to introduce various aryl and heteroaryl groups at the C5-position of a 5-bromo-2-methoxypyridin-3-amine intermediate. This was followed by a deprotection step to yield the final 3-aminopyridin-2-one scaffold.[1] For specific analogs, alternative synthetic routes were employed, such as a Hofmann rearrangement for the synthesis of compound 15 .[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a mobility shift-based biochemical assay (Caliper Life Sciences). Initial screening was performed at a single concentration of 100 µM against a panel of 26 kinases. For compounds showing significant inhibition, dose-response curves were generated to determine IC50 values. These were subsequently converted to Ki values to allow for a more standardized comparison across different kinases and experimental conditions.[1]

Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein's active site. A general workflow for performing a comparative docking study of the 1-(3-Aminopyridin-2-yl)ethanone analogs in a kinase active site is as follows:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., MPS1, Aurora A) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate 3D structures of the this compound analogs.

    • Assign partial charges and define rotatable bonds for each ligand.

    • Minimize the energy of the ligand structures to obtain a stable conformation.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock each analog into the prepared active site of the kinase.

    • The docking algorithm will generate multiple possible binding poses for each ligand and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding poses and scores for each analog.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-scoring poses.

    • Compare the docking scores and binding modes across the series of analogs to understand structure-activity relationships (SAR).

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).

G Figure 1: PI3K/AKT/mTOR Signaling Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition G Figure 2: Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis get_protein 1. Obtain Protein Structure (e.g., from PDB) prep_protein 2. Prepare Protein (add hydrogens, remove water) get_protein->prep_protein define_site 5. Define Binding Site (on the protein) prep_protein->define_site get_ligands 3. Obtain Ligand Structures (this compound analogs) prep_ligands 4. Prepare Ligands (assign charges, minimize energy) get_ligands->prep_ligands run_docking 6. Run Docking Simulation prep_ligands->run_docking define_site->run_docking analyze_poses 7. Analyze Binding Poses & Scores run_docking->analyze_poses compare_analogs 8. Compare Analogs & Identify Lead Compounds analyze_poses->compare_analogs

References

Safety Operating Guide

Safe Disposal of 1-(3-Aminopyridin-2-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(3-Aminopyridin-2-yl)ethanone, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are based on established guidelines for handling hazardous chemical waste.

I. Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Hazard Class Precautionary Statement Highlights Recommended PPE
Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[2][3]Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles. A respirator may be required if dusts are generated.
Skin Corrosion/IrritationWear protective gloves and clothing. Take off contaminated clothing and wash before reuse.[3]Chemical-resistant gloves, lab coat.
Serious Eye Damage/IrritationWear eye/face protection. Rinse cautiously with water for several minutes if contact occurs.[3][4]Safety glasses with side shields or chemical safety goggles.
Aquatic ToxicityAvoid release to the environment.[2]Not applicable for direct user protection, but crucial for environmental safety.

II. Proper Disposal Procedure

The universally recommended procedure for the disposal of this compound is to use a licensed and approved waste disposal company.[1][3][4] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular waste is improper and potentially dangerous.

Step-by-Step Disposal Workflow:

  • Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated, and secure area.

    • Keep the waste in a tightly closed, properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound".

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Container Management:

    • Use a container that is chemically resistant to the compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.

    • Provide the waste disposal company with all necessary information, including the chemical name and any available safety data.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and national regulations.

III. Emergency Procedures in Case of a Spill

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Control the Spill:

    • Wearing appropriate PPE, prevent further spread of the material.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate:

    • Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report:

    • Report the incident to your laboratory supervisor and EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Collection & Segregation Store in a labeled, sealed container in a ventilated area. B Step 2: Temporary Storage Keep in a designated hazardous waste accumulation area. A->B C Step 3: Documentation Log the waste in the laboratory's chemical inventory. B->C D Step 4: Contact EHS Office Schedule a pickup for hazardous waste. C->D E Step 5: Professional Disposal Transfer waste to a licensed disposal company. D->E F Step 6: Final Record Keeping Confirm and file disposal manifest. E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(3-Aminopyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides critical safety protocols and logistical plans for 1-(3-Aminopyridin-2-yl)ethanone (CAS No. 13210-25-8), ensuring operational integrity and personnel safety in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Irritation2GHS07WarningH315: Causes skin irritation
Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3GHS07WarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended Specification
Eye/Face Protection Chemical safety goggles or face shield (EN 166 compliant).
Skin Protection Protective gloves (e.g., nitrile rubber, butyl rubber), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or fumes.

  • Ensure adequate ventilation and use in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from sources of heat and ignition.

  • Keep in a dark place, under an inert atmosphere is recommended for long-term storage.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Disposal of this compound:

  • Dispose of the chemical in a licensed hazardous waste disposal facility.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Visualized Workflows

To further clarify the procedural steps for safety and handling, the following diagrams illustrate the key decision-making processes.

HandlingWorkflow Handling Protocol for this compound start Start Handling Procedure ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood weighing Weigh the Required Amount fume_hood->weighing transfer Transfer to Reaction Vessel weighing->transfer cleanup Clean Work Area and Equipment transfer->cleanup end End of Procedure cleanup->end

Caption: A workflow for the safe handling of this compound.

SpillResponse Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor evacuate->notify ppe Wear Appropriate PPE for Cleanup notify->ppe contain Contain the Spill with Inert Material ppe->contain collect Collect and Place in a Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate the Area dispose->decontaminate end Response Complete decontaminate->end

Caption: A step-by-step plan for responding to a spill.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.